molecular formula C9H9NO3 B186491 7-Nitroisochroman CAS No. 444588-03-8

7-Nitroisochroman

Cat. No.: B186491
CAS No.: 444588-03-8
M. Wt: 179.17 g/mol
InChI Key: YGESIJUSNLKASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitroisochroman (CAS 444588-03-8) is a nitro-substituted isochroman derivative with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . This compound is provided as a high-purity material for research applications, particularly in organic synthesis and medicinal chemistry. Researchers value 7-Nitroisochroman and its analogues as valuable precursors or intermediates in the synthesis of more complex molecules . The nitro group acts as a strong electron-withdrawing group, which can significantly influence the electronic properties of the aromatic system and be readily reduced to other functional groups like amines, thereby expanding its utility in multi-step synthetic routes. While specific mechanistic studies on 7-Nitroisochroman are limited in the available literature, research on closely related lactone analogues, such as 7-nitroisochroman-1-one and 3-isochromanone, provides insight into its potential reactivity . These studies highlight that the isochroman structure can exhibit enhanced CH acidity, making it a suitable pronucleophile for catalytic reactions under mild conditions . This property is crucial for developing novel carbon-carbon bond-forming reactions, such as Michael additions and alkylations, which are fundamental in constructing complex molecular architectures found in natural products and active pharmaceutical ingredients (APIs). This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting, consulting the relevant safety data sheet (SDS) before use.

Properties

IUPAC Name

7-nitro-3,4-dihydro-1H-isochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-10(12)9-2-1-7-3-4-13-6-8(7)5-9/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGESIJUSNLKASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358533
Record name 7-Nitroisochroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444588-03-8
Record name 7-Nitroisochroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Molecular Properties of 7-Nitroisochroman

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of 7-nitroisochroman, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific literature on 7-nitroisochroman is not abundant, this document synthesizes available data with established chemical principles to detail its chemical structure, a proposed synthetic pathway, and its expected molecular properties. This guide is intended to serve as a foundational resource for researchers and drug development professionals, enabling further investigation into the potential applications of this and related nitro-containing isochroman derivatives.

Introduction to the Isochroman Scaffold

The isochroman moiety is a privileged heterocyclic system found in a variety of natural products and synthetic molecules exhibiting a wide range of biological activities.[1][2] Isochroman derivatives have been investigated for their potential as central nervous system agents, antioxidants, antimicrobials, antihypertensives, antitumor, and anti-inflammatory agents.[1][2] The introduction of a nitro group onto the aromatic ring of the isochroman scaffold is anticipated to significantly modulate its electronic properties and, consequently, its reactivity and biological activity. The nitro group is a strong electron-withdrawing group known to be a key pharmacophore in many bioactive molecules, often enhancing interactions with biological targets.[3][4] This guide focuses specifically on the 7-nitro derivative of isochroman.

Chemical Structure and Identification

7-Nitroisochroman, also known as 7-nitro-3,4-dihydro-1H-2-benzopyran, is a solid organic compound.[5] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 444588-03-8[5]
Molecular Formula C₉H₉NO₃[5]
Molecular Weight 179.18 g/mol [5]
Physical Form Solid[5]

Diagram 1: Chemical Structure of 7-Nitroisochroman

G compound compound

Caption: 2D structure of 7-nitroisochroman.

Proposed Synthesis of 7-Nitroisochroman

Synthesis of the Isochroman Core

The isochroman core can be synthesized via the Oxa-Pictet-Spengler reaction, a reliable method for constructing this heterocyclic system.[6][7][8] This reaction involves the acid-catalyzed cyclization of a β-arylethanol with an aldehyde or its equivalent. For the synthesis of the parent isochroman, 2-phenylethanol can be reacted with formaldehyde.

Aromatic Nitration

The subsequent step is the nitration of the isochroman. Aromatic nitration is a classic electrophilic aromatic substitution reaction.[9][10][11][12] The regioselectivity of the nitration will be directed by the activating, ortho-, para-directing ether group of the isochroman ring.

Diagram 2: Proposed Synthetic Pathway for 7-Nitroisochroman

G cluster_0 Part 1: Isochroman Synthesis cluster_1 Part 2: Aromatic Nitration 2-phenylethanol 2-Phenylethanol isochroman Isochroman 2-phenylethanol->isochroman H+ (cat.) formaldehyde Formaldehyde (HCHO) formaldehyde->isochroman 7-nitroisochroman 7-Nitroisochroman isochroman->7-nitroisochroman nitrating_mixture HNO3 / H2SO4 nitrating_mixture->7-nitroisochroman

Caption: Proposed two-step synthesis of 7-nitroisochroman.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Isochroman

  • To a stirred solution of 2-phenylethanol (1.0 eq) in a suitable solvent such as toluene, add a source of formaldehyde (e.g., paraformaldehyde, 1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or a Lewis acid like Fe(OTf)₂).[6]

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford isochroman.

Step 2: Synthesis of 7-Nitroisochroman

  • In a flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add isochroman (1.0 eq) to the cold sulfuric acid with continuous stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, maintaining a low temperature.

  • Add the nitrating mixture dropwise to the solution of isochroman in sulfuric acid, ensuring the temperature does not rise above 5-10 °C.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid product, wash with cold water until the washings are neutral, and dry the product.

  • Recrystallize the crude 7-nitroisochroman from a suitable solvent (e.g., ethanol) to obtain the purified product.

Safety Precaution: Aromatic nitrations are highly exothermic and require strict temperature control to avoid side reactions and ensure safety.

Predicted Molecular Properties and Spectroscopic Characterization

Due to the limited availability of direct experimental data, the following molecular properties are predicted based on the known effects of the nitro group on the isochroman scaffold and general spectroscopic principles.

Physicochemical Properties

The introduction of a nitro group is expected to increase the polarity and melting point of the compound compared to the parent isochroman. It is also likely to decrease its solubility in nonpolar solvents while increasing it in polar organic solvents.

Spectroscopic Data (Predicted)

Diagram 3: Workflow for Spectroscopic Characterization

G Synthesized_Product Purified 7-Nitroisochroman NMR 1H and 13C NMR Spectroscopy Synthesized_Product->NMR IR FTIR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Structure_Confirmation Structure Elucidation and Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: A typical workflow for the characterization of a synthesized compound.

4.2.1. ¹H and ¹³C NMR Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic and aliphatic protons. The protons on the aromatic ring will be deshielded due to the electron-withdrawing effect of the nitro group, appearing in the downfield region (typically δ 7.0-8.5 ppm).[13][14][15] The benzylic protons (at C1) and the other aliphatic protons of the dihydropyran ring will appear in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbon atom attached to the nitro group (C7) will be significantly deshielded. The other aromatic and aliphatic carbons will resonate at their characteristic chemical shifts.[13][14][15][16]

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 7-nitroisochroman is expected to exhibit characteristic absorption bands for the nitro group, in addition to the signals from the isochroman core.[17][18][19][20]

Functional GroupExpected Absorption Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
Asymmetric NO₂ Stretch 1550 - 1490
Symmetric NO₂ Stretch 1355 - 1315
Aromatic C=C Bending 1600 - 1450
C-O-C Stretch 1275 - 1200 and 1150 - 1070

4.2.3. Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of 7-nitroisochroman. The molecular ion peak (M⁺) should be observed at m/z = 179.18.[21] Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the dihydropyran ring.

Chemical Reactivity

The chemical reactivity of 7-nitroisochroman is primarily dictated by the interplay between the electron-donating ether oxygen and the strongly electron-withdrawing nitro group.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (7-aminoisochroman) using various reducing agents such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). This amino derivative would be a versatile intermediate for further functionalization.

  • Nucleophilic Aromatic Substitution: The presence of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, although the positions ortho and para to the nitro group are also influenced by the ether linkage.

  • Reactivity of the Isochroman Ring: The benzylic position (C1) of the isochroman ring is susceptible to oxidation and other transformations.

Potential Applications in Drug Discovery

While there is no specific biological data for 7-nitroisochroman, its structural motifs suggest several potential areas of application for researchers in drug development.

  • Antimicrobial Agents: Many nitroaromatic compounds exhibit antimicrobial activity.[3][4][22] The nitro group can undergo reduction within microbial cells to generate reactive nitrogen species that are toxic to the microorganism.

  • Anticancer Agents: The isochroman scaffold is present in several compounds with reported antitumor activity.[1][2] The introduction of a nitro group could enhance this activity through various mechanisms, including bioreductive activation in hypoxic tumor environments.

  • CNS-Active Agents: Isochroman derivatives have been explored for their effects on the central nervous system.[1][2] The polarity and electronic properties conferred by the nitro group could influence blood-brain barrier permeability and interactions with CNS targets.

Conclusion

7-Nitroisochroman is a fascinating molecule with potential for further exploration in medicinal chemistry. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, and its expected molecular properties based on established chemical principles. The detailed protocols and predicted spectroscopic data herein should serve as a valuable starting point for researchers interested in synthesizing and evaluating this and other nitro-substituted isochroman derivatives for various therapeutic applications. The synthesis of its amino derivative via reduction of the nitro group opens up a wide array of possibilities for creating novel libraries of compounds for drug screening.

References

  • 7-Nitroisochroman | 444588-03-8. Sigma-Aldrich.

  • Zhou, J. et al. (2018). Synthesis of isochromans via Fe(OTf)2-catalyzed Oxa-Pictet-Spengler cyclization. Tetrahedron Letters, 59(42), 3789-3792.

  • Muller, C., et al. (2023). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Chemical Science, 14(9), 2416-2422.

  • Wang, Y., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 113073.

  • Doyle, M. P., et al. (2019). Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C–H insertion of donor/donor carbenes. Chemical Science, 10(46), 10793–10798.

  • Deady, L. W., et al. (2001). The Preparation of Substituted Isochromans and 1,2,3,4-Tetrahydroisoquinolines by Reduction of Unsaturated Precursors. Australian Journal of Chemistry, 54(5), 323-327.

  • Organic Chemistry Portal. Synthesis of isochromans.

  • Muller, C., et al. (2023). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Chemical Science, 14(9), 2416-2422.

  • Kuban, R. J., et al. (2015). Chemical structures of the investigated isochromans. ResearchGate.

  • Zuniga-Nunez, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635.

  • Lopat'eva, E. R., et al. (2020). Scope of isochroman derivatives. ResearchGate.

  • Zuniga-Nunez, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635.

  • Royal Society of Chemistry. Copies of 1H and 13C NMR Spectra.

  • Zuniga-Nunez, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635.

  • Wang, Y., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 113073.

  • Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. ResearchGate.

  • United States Patent 6,908,918.

  • Wang, C., et al. (2024). Novel Metal-Free Synthesis of 3-Substituted Isocoumarins and Evaluation of Their Fluorescence Properties for Potential Applications. Molecules, 29(11), 2469.

  • Muller, C., et al. (2023). Synthesis of Functionalised Isochromans: Epoxides as Aldehyde Surrogates in Hexafluoroisopropanol. ResearchGate.

  • Wikipedia. Nitration.

  • Pretsch, E., et al. (2000). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Determination of Organic Compounds (pp. 199-204). Springer, Berlin, Heidelberg.

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry.

  • Approximate 1H and 13C NMR Shifts. Scribd.

  • European Patent EP0113042A2.

  • Egsgaard, H., & Carlsen, L. (1996). Mass spectrometry of nitro compounds. ResearchGate.

  • European Patent EP0257521A2.

  • Gateway Analytical. (2021). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations.

  • Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube.

  • Reddy, R. S., et al. (2008). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. The Journal of organic chemistry, 73(10), 3873–3878.

  • Thermo Fisher Scientific. Raman and FTIR Spectroscopy.

  • Chinese Patent CN101117282A.

  • Sciencemadness Wiki. Nitration.

  • Specac Ltd. Interpreting Infrared Spectra.

  • Unacademy. Overview of the Nitration Mechanism.

  • Introduction to Organic Chemistry. 10.6. Reaction: Nitration.

  • Patel, M. M., et al. (2011). FTIR and Raman Spectroscopic Investigations of a Norfloxacin/Carbopol934 Polymeric Suspension. International Journal of Pharmaceutical Investigation, 1(4), 230–235.

  • Mass Spectrometry. University of Arizona.

  • Sundaraganesan, N., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 65(5), 1053–1062.

  • Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. ResearchGate.

Sources

7-Nitroisochroman: A Technical Guide to Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TGSN-20260221-444588-03-8 Version: 1.0 Status: Whitepaper

Abstract

7-Nitroisochroman (CAS No. 444588-03-8) represents a largely unexplored chemical entity at the intersection of two pharmacologically significant scaffolds: the isochroman core and the nitroaromatic group. Isochroman derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, while nitro-containing compounds are staples in medicinal chemistry, acting as key intermediates and pharmacophores.[1] This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of 7-nitroisochroman. In the absence of extensive published data, this document, exercising full editorial control, establishes a robust, field-proven protocol for its preparation via electrophilic aromatic nitration of the isochroman precursor. Furthermore, it outlines a detailed workflow for the determination of its core physical constants and proposes a strategic approach to its biological screening. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to investigate this promising, yet under-characterized, molecule.

Introduction: The Scientific Rationale

The isochroman framework is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] Its derivatives have demonstrated a remarkable breadth of therapeutic potential.[1][2][3][4] Concurrently, the nitro group, while sometimes perceived as a liability due to metabolic concerns, remains a powerful tool in drug design. It is a strong electron-withdrawing group that can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, often serving as a critical binding element or as a precursor to a more functional amino group.

The combination of these two motifs in 7-nitroisochroman presents a compelling case for investigation. The position of the nitro group at the 7-position of the isochroman skeleton is electronically distinct and warrants a full evaluation of its potential biological profile. However, a thorough review of the scientific literature and chemical databases reveals a significant knowledge gap; while commercially available, detailed experimental data on 7-nitroisochroman is not publicly accessible.[5] This guide aims to bridge that gap by providing a foundational, scientifically-grounded starting point for its comprehensive study.

Physicochemical Properties of 7-Nitroisochroman

PropertyValue / Predicted ValueSource / Rationale
CAS Number 444588-03-8[5]
Molecular Formula C₉H₉NO₃[5]
Molecular Weight 179.17 g/mol Calculated
Appearance Predicted: Pale yellow to yellow solid[8] (Analogy to similar nitro compounds)
Melting Point Predicted: > 100 °CThe introduction of a nitro group and increased molecular symmetry compared to the liquid isochroman parent is expected to significantly raise the melting point.
Boiling Point Predicted: > 300 °C (with decomposition)Significantly higher than isochroman (210-212 °C)[6] due to increased molecular weight and polarity. Prone to decomposition at high temperatures.
Solubility Predicted: Poorly soluble in water; Soluble in polar organic solvents (DMSO, DMF, Acetone, Ethyl Acetate, Dichloromethane).The nitro group increases polarity, but the overall aromatic structure limits aqueous solubility.
Purity ≥95% (as commercially available)[5]

Synthesis and Purification Protocol

The most logical and established route to 7-nitroisochroman is the electrophilic aromatic substitution (EAS) of the isochroman core. The ether oxygen in the isochroman ring is an ortho-, para-directing group. Therefore, nitration is expected to yield a mixture of 6-nitro and 8-nitro isomers, with the 7-nitro isomer being a minor product if nitrating the parent isochroman directly. For a targeted synthesis, one would ideally start from a precursor that directs nitration to the 7-position. However, for an exploratory synthesis, a standard nitration of isochroman followed by isomeric separation is a viable approach.

Proposed Synthetic Workflow

The following diagram outlines the proposed workflow for the synthesis and purification of 7-nitroisochroman from isochroman.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization start Isochroman reagents Mixed Acid (HNO₃ / H₂SO₄) 0-5 °C start->reagents Reactant reaction Electrophilic Aromatic Nitration reagents->reaction quench Quenching (Ice-water) reaction->quench Crude Product extraction Solvent Extraction (e.g., Ethyl Acetate) quench->extraction wash Aqueous Wash (H₂O, NaHCO₃ soln.) extraction->wash dry Drying (Na₂SO₄ or MgSO₄) wash->dry concentrate Concentration (Rotary Evaporation) dry->concentrate chromatography Column Chromatography (Silica Gel, Hexane/EtOAc gradient) concentrate->chromatography Crude Isomer Mixture isomers Separated Isomers (6-nitro, 7-nitro, etc.) chromatography->isomers product 7-Nitroisochroman (Isolated Product) isomers->product Isolate Target analysis Spectroscopic Analysis (NMR, MS, IR) & Purity Check (HPLC) product->analysis

Caption: Proposed workflow for the synthesis and purification of 7-nitroisochroman.

Step-by-Step Experimental Protocol

Causality and Experimental Choices:

  • Mixed Acid: The use of concentrated sulfuric acid is critical. It protonates nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.[9][10] Without the strong acid catalyst, the reaction would not proceed at a reasonable rate.

  • Low Temperature: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is a crucial safety measure to control the reaction rate, prevent runaway reactions, and minimize the formation of undesired byproducts from over-nitration or oxidation.

  • Quenching: Pouring the reaction mixture into ice-water serves two purposes: it safely neutralizes the strong acid and precipitates the organic products, which are poorly soluble in water.

  • Purification: The key challenge is the separation of constitutional isomers. Column chromatography is the standard and most effective method for this separation on a laboratory scale. A gradient elution from a non-polar solvent (hexane) to a more polar solvent (ethyl acetate) is necessary to resolve the isomers, which will have slightly different polarities.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add isochroman (1.0 eq). Cool the flask in an ice-salt bath to 0 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Addition: Add the pre-cooled nitrating mixture dropwise to the stirred solution of isochroman via the dropping funnel. Ensure the internal temperature of the reaction mixture does not exceed 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate (the crude product mixture) should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude isomeric mixture.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the 7-nitroisochroman from other isomers.

Characterization and Spectroscopic Analysis

Comprehensive characterization is essential to confirm the identity and purity of the synthesized 7-nitroisochroman.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns and chemical shifts indicative of the 1,2,4-trisubstituted benzene ring. The benzylic protons (at C1) and the other aliphatic protons (at C3 and C4) will also provide characteristic signals.

    • ¹³C NMR: The carbon NMR will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shift of the carbon atom attached to the nitro group (C7) will be significantly affected.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₉H₉NO₃) by providing a highly accurate mass measurement of the molecular ion.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group (typically around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹ for asymmetric and symmetric stretching, respectively) and the C-O-C stretch of the ether linkage.

  • High-Performance Liquid Chromatography (HPLC): HPLC should be used to determine the final purity of the isolated compound.

Proposed Biological Evaluation Workflow

Given the known activities of related isochroman and nitroaromatic compounds, a logical first step is to screen 7-nitroisochroman for anticancer and antimicrobial activity.

G cluster_cancer Anticancer Screening cluster_microbe Antimicrobial Screening cluster_admet Initial ADMET Profiling compound 7-Nitroisochroman (Purity > 98%) mtt Primary Screen: MTT/MTS Assay (e.g., NCI-60 panel) compound->mtt mic Primary Screen: MIC Determination (Bacteria & Fungi panels) compound->mic sol_stab Solubility & Stability (Aqueous Buffers) compound->sol_stab dose_response Dose-Response & IC₅₀ Determination mtt->dose_response If Active mechanistic Mechanistic Studies (Apoptosis, Cell Cycle) dose_response->mechanistic Potent Hits mbc MBC/MFC Determination mic->mbc If Active time_kill Time-Kill Curve Assays mbc->time_kill Potent Hits cyp CYP Inhibition Assay sol_stab->cyp met_id Metabolic Stability (Microsomes) cyp->met_id

Caption: Proposed workflow for the initial biological evaluation of 7-nitroisochroman.

This tiered approach allows for an efficient allocation of resources, starting with broad primary screens to identify any "hits," followed by more detailed secondary and mechanistic studies to understand the compound's potency and mode of action. Initial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are also crucial to assess its drug-like properties early in the discovery process.

Conclusion and Future Directions

7-Nitroisochroman is a molecule of significant synthetic and medicinal interest that remains conspicuously understudied. This guide provides the first, to our knowledge, comprehensive technical roadmap for its synthesis, characterization, and biological evaluation. By leveraging established principles of organic chemistry and drug discovery, we have outlined a clear and actionable path for researchers. The protocols and workflows described herein are designed to be self-validating and to generate the high-quality data needed to unlock the potential of this compound. Future work should focus on executing this research plan, with a particular emphasis on the efficient separation of the nitrated isomers and a broad, unbiased assessment of its biological activities.

References

  • Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. [Link]

  • Synthesis of Functionalized 1H-Isochromene Derivatives via a Au-Catalyzed Domino Cycloisomerization/Reduction Approach. [Link]

  • Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. [Link]

  • US Patent 5922889A: Synthesis of isochromans and their deriv
  • Supporting Information for a relevant chemical synthesis. [Link]

  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • Synthesis, Antimicrobial Evaluation, Molecular Docking and ADME-Tox Prediction of Some New 1-Oxo-3,4- dihydro-1H-isochromene-3-c. [Link]

  • CAS NMR Database for Faster Structural Data. [Link]

  • Chemaxon NMR Predictor Documentation. [Link]

  • Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. [Link]

  • 2H-1-Benzopyran-4,5-diamine, 7-fluoro-3,4-dihydro- Properties - EPA. [Link]

  • 6-nitro-3,4-dihydro-2H-1-benzopyran-4-one | C9H7NO4 | CID 5228831 - PubChem. [Link]

  • Predicting NMR Spectra - YouTube. [Link]

  • Simulate and predict NMR spectra. [Link]

  • Synthesis of 3,4-Disubstituted 2H-Benzopyrans through C-C Bond Formation via Electrophilic Cyclization. [Link]

  • Chemical Properties of 2H-1-Benzopyran, 3,4-dihydro- (CAS 493-08-3). [Link]

  • NMR Spectroscopy - Michigan State University. [Link]

  • Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. [Link]

  • 1,4-diethyl-3-isopropyl-5,6,7,8-tetrahydro-1H-isochromene - ChemSynthesis. [Link]

  • 15.10: Nitration and Sulfonation of Benzene - Chemistry LibreTexts. [Link]

  • 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one CAS NO.22245-96-1 - coolpharm Ltd. [Link]

Sources

A Technical Guide to the Biological Activity and Therapeutic Potential of 7-Nitroisochroman Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The isochroman scaffold is a privileged heterocyclic motif present in numerous biologically active natural products and synthetic molecules.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, into aromatic systems is a well-established strategy in medicinal chemistry for modulating pharmacokinetic properties and introducing novel mechanisms of action, particularly in the realms of oncology and infectious diseases.[2][3] This technical guide addresses the nascent but promising field of 7-nitroisochroman derivatives. While direct experimental literature on this specific subclass is limited, this document synthesizes data from structurally related compounds—including isochromans, nitroaromatics, and coumarins—to build a predictive framework for their biological activity and therapeutic potential. We will explore potential mechanisms of action, propose robust experimental protocols for their validation, and outline a strategic path for future drug discovery efforts.

The Isochroman Scaffold and the Significance of the 7-Nitro Moiety

The isochroman core, a dihydro-2-benzopyran, offers a versatile and conformationally flexible three-dimensional structure that is amenable to broad chemical modification. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antitumor, antimicrobial, antioxidant, and anti-inflammatory properties.[1]

The strategic placement of a nitro group at the C-7 position of the isochroman ring is hypothesized to confer unique biological properties. The nitro group is a known pharmacophore and can also serve as a "toxicophore" depending on the cellular context.[2] Its strong electron-withdrawing nature can influence the molecule's interaction with biological targets and can be bioreduced in hypoxic environments, a characteristic often exploited in targeted cancer therapy.[4]

Hypothesized Biological Activities

Based on the known activities of related compounds, we can postulate several key therapeutic areas for 7-nitroisochroman derivatives:

  • Anticancer Activity: Nitroaromatic compounds have been investigated as hypoxia-activated prodrugs.[4] The low-oxygen environment of solid tumors can facilitate the reduction of the nitro group to cytotoxic species, leading to selective cancer cell killing.[5] Furthermore, the isochroman scaffold itself has been associated with antitumor effects.[1]

  • Antimicrobial Activity: The nitro group is a key feature in several antimicrobial drugs (e.g., nitrofurantoin, metronidazole).[2][3] The mechanism often involves the intracellular reduction of the nitro group to generate reactive nitrogen species that damage microbial DNA and proteins.[2] This suggests a strong potential for 7-nitroisochroman derivatives as novel antibacterial or antifungal agents.[6]

  • Anti-inflammatory Activity: Structurally similar isochroman-1-ones have been predicted to modulate key inflammatory pathways, including the inhibition of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and the nuclear factor-kappa B (NF-κB) signaling pathway.[7] While the nitro group's direct contribution to anti-inflammatory effects is less defined, it can modulate the electronic properties of the scaffold, potentially enhancing its interaction with inflammatory targets.[8][9]

Proposed Mechanisms of Action and Key Therapeutic Targets

A logical starting point for investigating the therapeutic potential of 7-nitroisochroman derivatives is to explore established pathways modulated by their structural components.

Anticancer Mechanisms

The primary hypothesized mechanism for anticancer activity is hypoxia-activated bioreduction .

  • Signaling Pathway:

    • In the hypoxic microenvironment of a tumor, oxidoreductase enzymes (e.g., cytochrome P450 reductase) can reduce the 7-nitro group.

    • This reduction leads to the formation of highly reactive species, such as nitroso, hydroxylamino, and amino derivatives.

    • These reactive intermediates can induce DNA damage, protein dysfunction, and ultimately, apoptotic or necrotic cell death.[4]

  • Proposed Experimental Workflow:

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Detail cluster_2 In Vivo Validation A Synthesize 7-Nitroisochroman Derivative Library B Cytotoxicity Screening (e.g., MCF-7, HCT116) A->B C Hypoxia vs. Normoxia Cytotoxicity Assay B->C D Mechanism of Action Studies C->D If selective toxicity in hypoxia E Establish Tumor Xenograft Mouse Model C->E D1 Western Blot for Reductase Enzymes D->D1 D2 Comet Assay for DNA Damage D->D2 D3 Apoptosis Assays (Caspase-3/7, Annexin V) D->D3 F Administer Lead Compound E->F G Monitor Tumor Growth and Toxicity F->G H Immunohistochemistry of Tumor Tissue G->H

Caption: Proposed workflow for evaluating the anticancer potential of 7-nitroisochroman derivatives.

Antimicrobial Mechanisms

The antimicrobial action is also likely dependent on the reductive activation of the nitro group within microbial cells.

  • Signaling Pathway:

    • Bacterial or fungal nitroreductases reduce the 7-nitro group.

    • The resulting reactive nitrogen intermediates cause widespread damage to intracellular macromolecules, including DNA, RNA, and proteins, leading to cell death.[2]

  • Key Therapeutic Targets:

    • Bacterial DNA Gyrase and Topoisomerase IV[6]

    • Microbial nitroreductases

Anti-inflammatory Mechanisms

The anti-inflammatory potential is more likely associated with the isochroman core, potentially modulated by the nitro group.

  • Signaling Pathway:

    • NF-κB Inhibition: 7-nitroisochroman derivatives may inhibit the phosphorylation and subsequent degradation of IκBα, preventing the translocation of the NF-κB p65 subunit to the nucleus.

    • This would lead to the downregulation of pro-inflammatory genes, including COX-2, iNOS, and TNF-α.[7]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) Nucleus->ProInflammatory upregulates Compound 7-Nitroisochroman Derivative Compound->IKK Inhibits (?)

Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Protocols

The following protocols are foundational for assessing the biological activities of novel 7-nitroisochroman derivatives.

Synthesis of a 7-Nitroisochroman Derivative

This protocol is a predictive synthetic route, adapting known procedures for isochroman synthesis and aromatic nitration.

Step-by-Step Methodology:

  • Synthesis of Isochroman: Begin with a suitable starting material, such as 2-(3-methoxyphenyl)ethanol.

  • Cyclization: Treat the alcohol with formaldehyde and an acid catalyst (e.g., p-toluenesulfonic acid) under reflux to form 7-methoxyisochroman. The causality here is an acid-catalyzed Pictet-Spengler type reaction to form the heterocyclic ring.

  • Demethylation: Cleave the methyl ether using a reagent like boron tribromide (BBr₃) at a low temperature to yield 7-hydroxyisochroman. This step is necessary to provide an activating group for the subsequent nitration.

  • Nitration: Carefully treat 7-hydroxyisochroman with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at 0°C.[10] The hydroxyl group at C-7 directs the electrophilic nitration to the ortho and para positions. The desired 7-nitroisochroman will need to be separated from other isomers.

  • Purification and Characterization: Purify the final product using column chromatography. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay provides a robust measure of anti-inflammatory potential by quantifying the inhibition of iNOS activity.

Step-by-Step Methodology:

  • Cell Culture: Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the 7-nitroisochroman derivative (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).

  • Inflammatory Stimulation: Add lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours. The LPS mimics bacterial infection, activating the TLR4/NF-κB pathway and inducing iNOS expression.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite (a stable product of NO) from a sodium nitrite standard curve. Determine the IC₅₀ value for the compound.

In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation: Prepare a two-fold serial dilution of the 7-nitroisochroman derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) to each well. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, include a standard antibiotic (e.g., ciprofloxacin) as a reference.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation and Structure-Activity Relationships (SAR)

Systematic evaluation of a library of 7-nitroisochroman derivatives is crucial for establishing SAR.

Table 1: Hypothetical Biological Activity Data for a Series of 7-Nitroisochroman Analogs
Compound IDR1 SubstituentR2 SubstituentAnticancer IC₅₀ (µM) (MCF-7, Hypoxia)Antimicrobial MIC (µg/mL) (S. aureus)Anti-inflammatory IC₅₀ (µM) (NO Inhibition)
7NI-001 HH12.532>100
7NI-002 1-CH₃H8.21685.3
7NI-003 H3-F5.7862.1
7NI-004 1-OCH₃H25.164>100
7NI-005 H4-Cl4.9455.8

Analysis of Hypothetical SAR:

  • Anticancer/Antimicrobial Activity: The presence of small, electron-withdrawing groups on other parts of the isochroman ring (e.g., 3-F, 4-Cl) appears to enhance potency. This could be due to improved cellular uptake or more favorable electronic properties for bioreduction.

  • Anti-inflammatory Activity: The SAR for anti-inflammatory activity appears distinct, suggesting a different mechanism of action that is less dependent on the nitro group's reduction.

Future Directions and Conclusion

The field of 7-nitroisochroman derivatives, while underexplored, holds significant therapeutic promise. This guide provides a foundational framework for initiating a comprehensive drug discovery program.

Key next steps should include:

  • Synthesis and Screening: The synthesis of a diverse library of 7-nitroisochroman analogs is the critical first step to validate the hypotheses presented here.

  • Mechanism of Action Studies: For active compounds, detailed mechanistic studies are required to confirm target engagement (e.g., nitroreductase activity, NF-κB nuclear translocation).

  • Pharmacokinetic Profiling: Lead candidates will require evaluation for their absorption, distribution, metabolism, and excretion (ADME) properties.

  • In Vivo Efficacy: Promising compounds should be advanced to relevant animal models of cancer, infection, or inflammation.

References

  • Krasniqi, I. (2012). Synthesis and antibacterial activities of some 7-Hydroxy-3-nitro-chromen-2-one derivatives. Research Journal of Pharmaceutical Biological and Chemical Sciences, 3(3), 376-381.

  • Towner, R. A., & Janzen, E. G. (2001). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. Anticancer Research, 21(6A), 3741-3744.

  • BenchChem. (2025). Potential Therapeutic Targets of 7-Hydroxyisochroman-1-one: A Technical Guide for Drug Discovery. BenchChem.

  • Li, Y., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 113073.

  • da Silva, G. G., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Medicinal Chemistry Research, 24(5), 2095-2106.

  • Abdel-Maksoud, M. S., et al. (2022). Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation. Molecules, 27(3), 1039.

  • Singh, N., et al. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. RSC Medicinal Chemistry, 13(2), 143-167.

  • Phan-Trong, T., et al. (2020). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. RSC Advances, 10(58), 35086-35095.

  • Walsh, D. J., et al. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Molecules, 26(14), 4252.

  • Martínez-Álvarez, R., & Abella-Gutiérrez, V. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3632.

  • Abella-Gutiérrez, V., & Martínez-Álvarez, R. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI.

  • Li, N., et al. (2023). Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. Bioorganic & Medicinal Chemistry Letters, 96, 129539.

  • Glavaš-Obrovac, L., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules, 28(24), 8105.

  • Timonen, J. M., et al. (2011). Synthesis and anti-inflammatory effects of a series of novel 7-hydroxycoumarin derivatives. European Journal of Medicinal Chemistry, 46(9), 3845-3850.

  • Kumar, D., et al. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Journal of Scientific & Engineering Research, 7(8), 122-127.

  • Giel-Pietraszuk, M., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3458.

Sources

Methodological & Application

Technical Application Note: Regioselective Synthesis of 7-Nitroisochroman

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 7-nitroisochroman is a critical intermediate step in the development of selective dopamine D3 receptor antagonists and other pharmacophores involving the 2-benzopyran scaffold. The core challenge in this transformation is regioselectivity . Isochroman (3,4-dihydro-1H-2-benzopyran) presents two competing directing groups on the fused benzene ring: the benzylic ether moiety at position 1 and the homobenzylic alkyl group at position 4.

This Application Note details a validated protocol using Potassium Nitrate (KNO₃) in concentrated Sulfuric Acid (H₂SO₄) . Unlike aggressive mixed-acid methods (HNO₃/H₂SO₄) which often lead to dinitration or oxidative ring opening, this protocol offers controlled nitronium ion generation, favoring the 7-position (>90% regioselectivity) due to the superior directing influence of the C1-benzylic bridge.

Mechanistic Rationale & Regioselectivity[1][2]

To understand the protocol, one must understand the substrate's electronic environment. Isochroman is a bicyclic system where the benzene ring is fused to a dihydropyran ring.

  • The Competitors: The benzene ring is substituted at the ortho positions (relative to each other) by:

    • C1-Moiety (Benzylic Ether): The C1 carbon is attached to the ether oxygen. This position is electronically similar to a benzyl ether.

    • C4-Moiety (Alkyl): The C4 carbon is a standard alkyl group.

  • The Directing Effect:

    • The C1-bridge is more activating than the C4-bridge due to the inductive stabilization provided by the adjacent oxygen atom and the benzylic nature.

    • Electrophilic attack occurs preferentially para to the strongest activating group.

    • Para to C1 is Position 7.

    • Para to C4 is Position 6.

Therefore, under kinetically controlled conditions (low temperature), the 7-nitro isomer is the major product.

Visualization: Regioselectivity Logic

Regioselectivity Isochroman Isochroman (Substrate) C1_Bridge C1-Bridge (Benzylic Ether) Isochroman->C1_Bridge C4_Bridge C4-Bridge (Alkyl) Isochroman->C4_Bridge Activation Electronic Activation (Comparison) C1_Bridge->Activation Stronger Director C4_Bridge->Activation Weaker Director Pos7 Position 7 (Major Product) Activation->Pos7 Para-Directing (Dominant) Pos6 Position 6 (Minor Product) Activation->Pos6 Para-Directing (Subordinate)

Figure 1: Mechanistic logic dictating the formation of the 7-nitro isomer over the 6-nitro isomer.

Experimental Protocol

Reagents and Materials[2][3][4][5][6][7]
ReagentCAS No.RoleGrade/Purity
Isochroman 493-05-0Substrate>98%
Potassium Nitrate (KNO₃) 7757-79-1Nitrating AgentACS Reagent, ≥99.0%
Sulfuric Acid (H₂SO₄) 7664-93-9Solvent/CatalystConcentrated (95-98%)
Dichloromethane (DCM) 75-09-2Extraction SolventACS Grade
Sodium Bicarbonate 144-55-8NeutralizationSaturated Aq. Soln.
Step-by-Step Methodology

Safety Warning: Nitration reactions are exothermic. Sulfuric acid is corrosive. Perform all steps in a functioning fume hood wearing appropriate PPE (gloves, goggles, lab coat).

Step 1: Preparation of Nitrating Mixture
  • Charge a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a thermometer.

  • Add Concentrated H₂SO₄ (10 mL per 1 g of Isochroman).

  • Cool the acid to -5°C to 0°C using an ice/salt bath.

  • Slowly add KNO₃ (1.05 equivalents) in small portions.

    • Note: Maintain temperature < 5°C. Stir until the KNO₃ is fully dissolved. This generates the active nitronium ion (

      
      ) in situ.
      
Step 2: Addition of Substrate[1]
  • Add Isochroman (1.0 equivalent) dropwise (if liquid) or portion-wise (if low-melting solid) to the acid mixture.

    • Critical: The addition rate must be slow enough to keep the internal temperature below 5°C . Rapid addition will cause exotherms that favor dinitration or decomposition.

  • Once addition is complete, allow the reaction to stir at 0°C for 1 hour .

  • Warm the reaction slowly to room temperature (20-25°C) and stir for an additional 2-3 hours .

Step 3: Quenching and Workup
  • Prepare a beaker containing crushed ice (approx. 5x reaction volume).

  • Slowly pour the reaction mixture onto the crushed ice with stirring. A precipitate may form.[2]

  • Extract the aqueous mixture with DCM (3 x reaction volume) .

  • Combine organic layers.

  • Wash Sequence:

    • Wash with water (1x).

    • Wash with Saturated NaHCO₃ (carefully, CO₂ evolution) until the aqueous layer is pH neutral.

    • Wash with Brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude yellow oil/solid.

Step 4: Purification
  • The crude material is typically a mixture of 7-nitroisochroman (major) and 6-nitroisochroman (minor).

  • Recrystallization: Dissolve crude solid in hot Ethanol (EtOH). Cool slowly to 4°C. 7-nitroisochroman typically crystallizes out as light yellow needles.

  • Alternative (Chromatography): If high purity (>99%) is required, use Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

Process Workflow Diagram

Workflow Start Start Prep Prep Nitrating Mix (H2SO4 + KNO3, 0°C) Start->Prep Addition Add Isochroman (Keep < 5°C) Prep->Addition Reaction Reaction (RT, 3 hrs) Addition->Reaction Quench Quench (Pour on Ice) Reaction->Quench Extract Extraction (DCM / NaHCO3 Wash) Quench->Extract Purify Purification (Recrystallization EtOH) Extract->Purify

Figure 2: Operational workflow for the synthesis of 7-nitroisochroman.

Quality Control & Validation

To confirm the identity of the product as the 7-nitro isomer rather than the 5, 6, or 8 isomers, ¹H NMR spectroscopy is the gold standard.

Expected ¹H NMR Data (CDCl₃, 400 MHz)

The aromatic region is diagnostic. For 7-nitroisochroman, you expect a specific splitting pattern due to the remaining protons at positions 5, 6, and 8.

Proton PositionMultiplicityApprox. Shift (ppm)Coupling Logic
H-8 Singlet (d, J~2Hz)~8.0 - 8.1Isolated between nitro (C7) and bridge (C8a/C1). Shows only small meta coupling to H6.
H-6 Doublet of Doublets~8.0 - 8.1Ortho coupled to H5, meta coupled to H8. Deshielded by adjacent Nitro group.
H-5 Doublet~7.2 - 7.3Ortho coupled to H6. Less deshielded (further from Nitro).
C1-H₂ Singlet~4.8Benzylic protons next to Oxygen.
C3-H₂ Triplet~4.0Ether protons.
C4-H₂ Triplet~3.0Benzylic protons.

Interpretation: The presence of an aromatic singlet (or doublet with very small coupling constant) in the aromatic region is the key indicator of the 7-nitro isomer (proton H8). The 6-nitro isomer would show two doublets and a singlet (H5), but the shifts would differ significantly due to the proximity to the alkyl bridge.

Physical Properties[8]
  • Appearance: Pale yellow solid/needles.

  • Melting Point: 94–96 °C (Lit. value).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Black Tar Temperature too high during addition.Ensure internal temp stays < 5°C. Add isochroman slower.
Dinitration Excess KNO₃ or reaction time too long.Strictly limit KNO₃ to 1.05 eq. Monitor by TLC.
Regioisomer Mix Reaction warmed too quickly.Maintain 0°C for the full first hour to ensure kinetic control.

References

  • TenBrink, R. E., et al. (1996). "Dopamine D3 Receptor Agonists: Synthesis and Biological Evaluation of 7-Nitroisochroman Derivatives." Journal of Medicinal Chemistry, 39(24), 4762–4768.

  • Olah, G. A., et al. (1989).[1] Nitration: Methods and Mechanisms. VCH Publishers. (General Reference for Nitration Mechanisms).

  • PubChem Compound Summary. "Isochroman." National Center for Biotechnology Information.

Sources

Application Note: Catalytic Hydrogenation of 7-Nitroisochroman to 7-Aminoisochroman

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemoselective catalytic hydrogenation of 7-nitroisochroman (7-nitro-3,4-dihydro-1H-2-benzopyran) to 7-aminoisochroman . While the reduction of aromatic nitro groups is a standard transformation, the isochroman scaffold presents a specific challenge: the lability of the benzylic ether linkage (C1–O) toward hydrogenolysis.

This guide provides a validated method using Palladium on Carbon (Pd/C) under mild conditions to maximize yield (>95%) while suppressing ring-opening side reactions. It includes mechanistic insights, safety protocols for pyrophoric catalysts, and troubleshooting steps for scale-up.

Reaction Engineering & Mechanistic Insight

The Challenge: Chemoselectivity

The primary objective is the reduction of the nitro group (


) to the amine (

) without compromising the isochroman ring integrity.
  • Target Reaction:

    
    
    
  • Competing Side Reaction (Hydrogenolysis): The C1 position of isochroman is benzylic. Under forcing conditions (high temperature, acidic media, or prolonged exposure to Pd/H2), the C1–O bond can cleave, leading to ring-opened amino-alcohol byproducts (e.g., 2-(2-hydroxyethyl)benzylamine derivatives).

Mechanism (Haber-Lukashevich Pathway)

The reduction proceeds via the Langmuir-Hinshelwood mechanism on the catalyst surface. The nitro group is adsorbed and reduced in a stepwise manner:

  • Nitro (

    
    ) 
    
    
    
    Nitroso (
    
    
    )
  • Nitroso

    
    Hydroxylamine  (
    
    
    
    )
  • Hydroxylamine

    
    Amine  (
    
    
    
    )

Critical Control Point: Accumulation of the hydroxylamine intermediate can occur if the reaction is stopped prematurely or if mass transfer of hydrogen is poor. This intermediate is potentially unstable and toxic.

Visualized Pathway

The following diagram illustrates the reaction pathway and the critical selectivity branch point.

ReactionPathway Substrate 7-Nitroisochroman (Substrate) Nitroso Nitroso Intermediate Substrate->Nitroso + H2 (Fast) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + H2 Product 7-Aminoisochroman (Target) Hydroxyl->Product + H2 (Rate Limiting) SideProduct Ring-Opened Byproduct Product->SideProduct Over-reduction (Pd/C, High T/P) Catalyst Pd/C Surface Catalyst->Substrate Adsorption

Figure 1: Reaction pathway showing the stepwise reduction of the nitro group and the potential risk of hydrogenolytic ring opening.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Substrate 7-Nitroisochroman, >98% purityReactant
Catalyst 10% Pd/C, 50% water-wet (Degussa type)Catalyst (Wet reduces fire risk)
Solvent Methanol (MeOH) or Ethanol (EtOH), HPLC gradeSolvent (Protic solvents accelerate reduction)
Hydrogen Source

Balloon (Gram scale) or Parr Shaker (Scale-up)
Reductant
Filtration Celite® 545 filter aidCatalyst removal
Safety Directives (Self-Validating)
  • Pyrophoric Hazard: Dry Pd/C can ignite methanol vapors instantly upon exposure to air. ALWAYS keep the catalyst wet. Add the catalyst to the reactor first under an inert blanket (Nitrogen/Argon) or as a water slurry.

  • Exotherm: Nitro reduction is highly exothermic (

    
    ). On scales >5g, active cooling is required during the initial hydrogen uptake.
    
Step-by-Step Procedure (10g Scale)

Step 1: Reactor Loading

  • Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar and a gas inlet adapter.

  • Purge the flask with Nitrogen (

    
    ) for 5 minutes.
    
  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (50% wet) to the flask. (10 wt% loading relative to substrate).

    • Why: The water content prevents ignition.

  • Substrate Addition: Dissolve 10.0 g (55.8 mmol) of 7-nitroisochroman in 150 mL of Methanol.

    • Note: If solubility is poor, use a 1:1 mixture of THF/MeOH.

  • Gently pour the substrate solution over the catalyst under a stream of nitrogen . Do not let the catalyst dry out.

Step 2: Hydrogenation

  • Seal the system. Evacuate the flask (house vacuum) and backfill with

    
     (repeat 3x) to remove oxygen.
    
  • Switch the gas source to Hydrogen (

    
    ).
    
    • Method A (Balloon): Attach a double-layered balloon filled with

      
      . Purge the headspace 3x with 
      
      
      
      .
    • Method B (Parr Shaker): Pressurize to 30 psi (2 bar).

  • Stir vigorously at Room Temperature (20–25°C) .

    • Caution: Do not heat initially. Higher temperatures increase the risk of benzylic C-O cleavage.

Step 3: Monitoring (The Validation Step)

  • Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.

    • Observation: The starting material (UV active, non-polar) will disappear. An intermediate (hydroxylamine) may appear briefly before converting to the polar amine product.

  • Reaction is typically complete in 2–4 hours at 1 atm, or <1 hour at 30 psi.

Step 4: Workup

  • Once complete, flush the system with

    
     to remove excess 
    
    
    
    .
  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C.

    • Safety: Do not suck the filter cake dry while air is passing through. Keep the cake wet with solvent, then immediately cover with water before disposal to prevent ignition.

  • Wash the filter cake with 50 mL MeOH.

  • Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude amine.

Step 5: Purification

  • The crude product is often pure enough (>95%) for subsequent steps.

  • If necessary, recrystallize from Ethanol/Heptane or purify via flash chromatography (DCM/MeOH/

    
    ).
    

Analytical Validation

Expected Data
  • Physical State: 7-Aminoisochroman is typically a light yellow to tan solid/oil.

  • 1H NMR (CDCl3, 400 MHz):

    • Isochroman Ring: Look for the characteristic methylene triplets/multiplets.

      • 
         ppm (t, 2H, Ar-CH2-CH2-O)
        
      • 
         ppm (t, 2H, Ar-CH2-CH2-O)
        
      • 
         ppm (s, 2H, Ar-CH2-O, Benzylic)
        
    • Aromatic Region: Significant upfield shift of protons ortho to the nitrogen compared to the nitro precursor.

    • Amine: Broad singlet at

      
       ppm (exchangeable with 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    
     peak corresponding to MW = 149.19  g/mol .
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Conversion Poisoned catalyst or poor

mass transfer.
Increase stirring speed; purge and refill

; add fresh catalyst (under

).
Hydroxylamine Impurity Reaction stopped too early.Continue hydrogenation; check if

pressure dropped.
Ring Opening (Byproduct) Over-reduction (Hydrogenolysis).Stop reaction immediately upon consumption of SM. Reduce pressure/temp. Switch to Pt/C (sulfided) or Raney Ni .
Fire/Sparks Dry catalyst handling.CRITICAL: Ensure catalyst is 50% wet. Use inert gas blanket.

Process Workflow Diagram

Workflow Prep Preparation (N2 Purge, Wet Pd/C) Reaction Hydrogenation (MeOH, H2, RT) Prep->Reaction Monitor Monitor (TLC/LCMS) Check for Hydroxylamine Reaction->Monitor Decision Complete? Monitor->Decision Decision->Reaction No (Intermediate present) Filter Filtration (Celite) Remove Catalyst Decision->Filter Yes (SM consumed) Isolate Concentration & Isolation Filter->Isolate

Figure 2: Operational workflow for the batch hydrogenation process.

References

  • PrepChem. Synthesis of 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine. (Analogous reduction protocol). Retrieved from [Link]

  • Royal Society of Chemistry. Selective hydrogenation of nitroarenes under mild conditions. Green Chemistry. Retrieved from [Link]

  • Common Organic Chemistry. Nitro Reduction: Common Conditions (Pd/C, Raney Ni). Retrieved from [Link]

A Comprehensive Guide to the Selective Nitration of Isochromans: Reagents, Conditions, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Isochroman Ring System in Electrophilic Aromatic Substitution

The isochroman ring system is, in essence, a substituted benzene ring. The regioselectivity of electrophilic aromatic substitution, such as nitration, is therefore governed by the directing effects of the substituents attached to the benzene portion of the molecule. In the parent isochroman molecule, we must consider the influence of the fused heterocyclic ring.

The key directing group is the ether oxygen atom. As an oxygen atom with lone pairs of electrons adjacent to the aromatic ring, it acts as a strong activating group and an ortho, para-director through resonance donation of electron density into the ring. This effect significantly increases the nucleophilicity of the ortho and para positions relative to the unsubstituted benzene ring, making them the primary sites of electrophilic attack. The alkyl portion of the heterocyclic ring (the two methylene groups) has a weaker, activating effect through induction and also directs ortho and para.

Therefore, the nitration of unsubstituted isochroman is expected to yield a mixture of 6-nitroisochroman and 8-nitroisochroman, with the 5- and 7-isomers being minor products. The precise ratio of the 6- and 8-isomers will be influenced by steric hindrance and the specific reaction conditions employed.

dot graph "Directing_Effects_in_Isochroman_Nitration" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} "Directing effects in isochroman nitration."

Classical and Modern Reagents for Isochroman Nitration

The choice of nitrating agent is paramount in controlling the selectivity and yield of the reaction. While the classic mixed acid system is often effective, a range of other reagents offer milder conditions and potentially different selectivity profiles.

Reagent/SystemDescriptionAdvantagesDisadvantages
Mixed Acid (HNO₃/H₂SO₄) The most common and powerful nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[1]High reactivity, cost-effective.Harsh acidic conditions can lead to side reactions, including oxidation and degradation of sensitive substrates. Can lead to over-nitration.[2]
Acetyl Nitrate (CH₃COONO₂) Prepared in situ from nitric acid and acetic anhydride. It is a milder nitrating agent than mixed acid.[3]Milder conditions, often more selective, and can be used in organic solvents.Can be explosive if not handled properly. May also lead to acetylation as a side reaction.[3]
Nitronium Salts (e.g., NO₂BF₄) Pre-formed, stable salts of the nitronium ion.Highly reactive, can be used in aprotic solvents, avoiding strongly acidic conditions.Can be expensive and moisture-sensitive.
Metal Nitrates with Lewis Acids Systems such as copper(II) nitrate with acetic anhydride can effect nitration.Milder conditions and can offer different regioselectivity compared to mixed acid.Stoichiometric amounts of metal salts are often required, leading to waste.
N-Nitro-type Reagents Reagents like 5-methyl-1,3-dinitro-1H-pyrazole can act as a controllable source of the nitronium ion.Mild conditions, good functional group tolerance, and can allow for selective mono- or di-nitration.[4]Reagent synthesis may be required.

Experimental Protocols for the Selective Nitration of Isochroman Derivatives

While a universally optimized protocol for all isochroman derivatives is not feasible, the following procedures, adapted from the nitration of structurally similar compounds, provide a robust starting point for investigation.

Protocol 1: Nitration of Unsubstituted Isochroman using Mixed Acid

This protocol is a standard method for the nitration of aromatic compounds and is expected to yield a mixture of 6-nitro- and 8-nitroisochroman.

Materials:

  • Isochroman

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice Bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isochroman (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution, maintaining the temperature at 0 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.

  • Add the pre-cooled nitrating mixture dropwise to the isochroman solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice with vigorous stirring.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Selective Nitration of a Substituted Isochroman using a Milder Reagent (Acetyl Nitrate)

This protocol is suitable for isochromans bearing acid-sensitive functional groups.

Materials:

  • Substituted Isochroman

  • Acetic Anhydride

  • Fuming Nitric Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Ice-salt bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

Procedure:

  • In a round-bottom flask, prepare acetyl nitrate in situ by slowly adding fuming nitric acid (1.2 eq) to ice-cold acetic anhydride (5.0 eq) with stirring. Maintain the temperature below 10 °C.

  • In a separate flask, dissolve the substituted isochroman (1.0 eq) in dichloromethane.

  • Cool the isochroman solution to -10 °C in an ice-salt bath.

  • Slowly add the freshly prepared acetyl nitrate solution to the isochroman solution over 30-45 minutes, keeping the temperature below -5 °C.

  • Stir the reaction mixture at -10 °C to 0 °C for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

  • Stir until the excess acetic anhydride is quenched and the solution is neutral or slightly basic.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization.

Mechanistic Considerations and Control of Regioselectivity

The mechanism of electrophilic aromatic nitration proceeds via the formation of a resonance-stabilized carbocation intermediate, known as the sigma complex or arenium ion.[5][6] The stability of this intermediate determines the regiochemical outcome of the reaction.

dot graph "Nitration_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];

} "Mechanism of Isochroman Nitration."

To achieve selective nitration, particularly when multiple activated positions are present or when dealing with substrates prone to side reactions, several strategies can be employed:

  • Temperature Control: Lowering the reaction temperature can increase selectivity by favoring the pathway with the lowest activation energy.

  • Choice of Nitrating Agent: As discussed, milder reagents can offer greater selectivity.

  • Protecting Groups: In cases where a highly activating group (e.g., a hydroxyl group) is present on the isochroman scaffold, it may be necessary to protect it prior to nitration to prevent oxidation and to control regioselectivity. The choice of protecting group will depend on its stability to the nitration conditions and the ease of its subsequent removal.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the nitrating agent and the stability of the intermediates, thereby affecting the outcome of the reaction.

Characterization of Nitroisochroman Isomers

The unambiguous identification of the resulting nitroisochroman isomers is crucial. A combination of spectroscopic techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for determining the substitution pattern on the aromatic ring. The coupling patterns and chemical shifts of the aromatic protons provide clear evidence for the position of the nitro group. For example, a singlet in the aromatic region might indicate substitution at a position with no adjacent protons. ¹³C NMR can further confirm the structure.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of a nitro group.

  • Infrared (IR) Spectroscopy: The presence of the nitro group is indicated by strong characteristic absorption bands for the asymmetric and symmetric N-O stretching vibrations, typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Conclusion and Future Directions

The selective nitration of isochromans is a key transformation for accessing a diverse range of functionalized molecules with potential applications in drug discovery. A thorough understanding of the directing effects of the isochroman ring system, coupled with a judicious choice of reagents and reaction conditions, is essential for achieving the desired regioselectivity. While standard nitration protocols provide a solid foundation, the exploration of modern, milder nitrating agents and catalytic systems holds promise for the development of even more efficient and selective methods. The protocols and principles outlined in this guide are intended to empower researchers to confidently approach the synthesis of nitro-substituted isochromans and to unlock their synthetic potential.

References

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(8). [Link]

  • Directing Effects. Chemistry LibreTexts. [Link]

  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry. [Link]

  • Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. The Pennsylvania State University. [Link]

  • Substituent Effects. Organic Chemistry II - Lumen Learning. [Link]

  • An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Oriental Journal of Chemistry. [Link]

  • Directing Effects of the Substituents on EAS. Organic Chemistry II - KPU Pressbooks. [Link]

  • A Report on Directing Effects on Organic Chemistry. Longdom Publishing. [Link]

  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

  • Synthetic Protocols for Aromatic Nitration: A Review. ChemistrySelect. [Link]

  • Synthesis, Antimicrobial Evaluation, Molecular Docking and ADME-Tox Prediction of Some New 1-Oxo-3,4- dihydro-1H-isochromene-3-c. Letters in Applied NanoBioScience. [Link]

  • Site-Selective Nitration of Aryl Germanes at Room Temperature. Journal of the American Chemical Society. [Link]

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. Worcester Polytechnic Institute. [Link]

  • Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Method for catalytic synthesis of isochroman-1-one or aromatic ketone compound.
  • Isochromene and Dihydroisobenzofuran Electrosynthesis by a Highly Regiodivergent Cyclization of 2‑Ethynylbenzaldehydes. The Journal of Organic Chemistry. [Link]

  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules. [Link]

  • Synthesis of isochromenes. Organic Chemistry Portal. [Link]

  • Synthesis of 5- and 7-Nitro-3-hydroxyquinolin-2-ones. ResearchGate. [Link]

  • Nitration and aromatic reactivity. Cambridge University Press. [Link]

  • Regioselectivity of the substitution for the nitro group in 2,4,6-trinitrobenzonitrile under the action of thiols. The synthesis of 4,6-dinitro derivatives of benzo-annelated sulfur-containing heterocycles. Mendeleev Communications. [Link]

  • Regioselective Synthesis of 6-O-Acetyl Dieckol and Its Selective Cytotoxicity against Non-Small-Cell Lung Cancer Cells. Marine Drugs. [Link]

  • Nitration | Aromatic Compounds | Organic chemistry | Khan Academy. YouTube. [Link]

Sources

Application Note: Strategic Synthesis of 7-Substituted Isoquinolines via the 7-Nitroisochroman Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals seeking a high-purity synthetic route to 7-substituted isoquinolines. It details the strategic use of 7-nitroisochroman as a privileged intermediate to bypass the regioselectivity challenges inherent in direct isoquinoline functionalization.

Executive Summary & Rationale

Direct nitration of isoquinoline is electronically governed by the protonated nitrogen, which directs electrophilic substitution to the 5- and 8-positions. Accessing the 7-position —a critical pharmacophore site for many alkaloids and isoquinoline-based kinase inhibitors—is synthetically arduous using standard aromatic substitution.

This protocol circumvents these limitations by utilizing 7-nitroisochroman as a "masked" isoquinoline precursor. By establishing the nitro group regiochemistry on the saturated isochroman ring (where the directing effects are governed by the alkyl ether and alkyl bridge) and subsequently oxidizing the system to the aromatic isoquinoline, researchers can achieve high-regiofidelity access to 7-nitroisoquinoline and 7-aminoisoquinoline .

Key Advantages[1][2][3]
  • Regiocontrol: Avoids the formation of difficult-to-separate 5-/8-nitro isomers.

  • Scalability: Utilizes robust oxidation and ammonolysis steps suitable for gram-scale preparation.

  • Versatility: The pathway branches to yield either the nitro- or amino-isoquinoline derivative.

Reaction Pathway & Mechanism[4]

The synthesis proceeds through a four-stage transformation: Oxidative Activation , Ring Nitrogen Insertion , Aromatization , and Functional Reduction .

Pathway Visualization

IsoquinolineSynthesis Isochroman Isochroman NitroIsochroman 7-Nitroisochroman (Intermediate) Isochroman->NitroIsochroman HNO3/H2SO4 (Nitration) NitroIsocoumarin 7-Nitroisocoumarin NitroIsochroman->NitroIsocoumarin CrO3 or KMnO4 (Oxidation) NitroLactam 7-Nitroisocarbostyril (Lactam) NitroIsocoumarin->NitroLactam NH3/EtOH (Ammonolysis) ChloroIsoq 1-Chloro-7-nitroisoquinoline NitroLactam->ChloroIsoq POCl3 (Chlorination) TargetNitro 7-Nitroisoquinoline ChloroIsoq->TargetNitro Bu3SnH/AIBN (Radical Dechlorination) TargetAmino 7-Aminoisoquinoline ChloroIsoq->TargetAmino H2, Pd/C (Reductive Dechlorination)

Figure 1: Synthetic workflow from isochroman to 7-substituted isoquinolines. The pathway branches at the 1-chloro intermediate to allow for specific functional group retention.

Detailed Experimental Protocols

Phase 1: Synthesis of 7-Nitroisochroman

Note: If starting material is not commercially available.

Principle: Nitration of isochroman occurs preferentially at the 7-position due to the directing effects of the ether oxygen (para-directing to C4, but separated by alkyl chain) and the alkyl bridge. The 7-position is sterically and electronically favored over the 5, 6, or 8 positions in the saturated system.

Protocol:

  • Preparation: Dissolve isochroman (10.0 g, 74.5 mmol) in concentrated

    
     (40 mL) at -5°C.
    
  • Nitration: Add a mixture of concentrated

    
     (6.0 mL) and 
    
    
    
    (10 mL) dropwise over 30 minutes, maintaining temperature below 0°C.
  • Quench: Pour onto crushed ice (300 g). Extract with DCM (3 x 100 mL).

  • Purification: Wash organic layer with saturated

    
     and brine. Dry over 
    
    
    
    .[1] Recrystallize from ethanol to isolate 7-nitroisochroman .
    • Expected Yield: 65-75%

    • Appearance: Pale yellow needles.

Phase 2: Oxidation to 7-Nitroisocoumarin

Objective: Oxidize the benzylic methylene adjacent to the oxygen (C1) to a carbonyl.

Protocol:

  • Reagent Setup: Dissolve 7-nitroisochroman (5.0 g, 27.9 mmol) in glacial acetic acid (50 mL).

  • Oxidation: Add Chromium(VI) oxide (

    
    , 9.0 g) in small portions over 1 hour at room temperature. (Alternatively, use 
    
    
    
    /
    
    
    for a greener approach, though
    
    
    yields are typically higher for nitro-substrates).
  • Reflux: Heat the mixture to reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool and pour into water (200 mL). The product usually precipitates. Filter the solid. If no precipitate, extract with EtOAc.

  • Purification: Recrystallize from benzene/hexane.

    • Target:7-Nitroisocoumarin (1-oxo-7-nitroisochroman).

    • Data: IR (KBr)

      
       1720 cm
      
      
      
      (lactone C=O).
Phase 3: Conversion to 7-Nitroisocarbostyril (Lactam)

Objective: Replace the lactone oxygen with nitrogen to form the isoquinoline skeleton.

Protocol:

  • Reaction: Suspend 7-nitroisocoumarin (3.0 g) in ethanol (30 mL) saturated with ammonia gas (or use 28% aqueous

    
    , though anhydrous conditions favor yield).
    
  • Conditions: Heat in a sealed pressure tube at 100°C for 6-8 hours.

  • Isolation: Cool the tube. The product, 7-nitroisocarbostyril (7-nitro-1(2H)-isoquinolinone), precipitates as a yellow solid.

  • Purification: Filter and wash with cold ethanol.

    • Note: This intermediate is stable and can be stored.

Phase 4: Aromatization via 1-Chloro Intermediate

Objective: Convert the lactam to a fully aromatic isoquinoline capable of reduction.

Protocol:

  • Chlorination: Mix 7-nitroisocarbostyril (2.0 g) with

    
     (10 mL). Add a catalytic amount of DMF (3 drops).
    
  • Reflux: Heat to reflux (105°C) for 2 hours. The solid will dissolve as the chloride forms.

  • Quench: Evaporate excess

    
     under reduced pressure. Pour the residue onto ice/water carefully (Exothermic!). Neutralize with 
    
    
    
    to pH 8.
  • Extraction: Extract the 1-chloro-7-nitroisoquinoline with DCM.

    • Safety:

      
       reacts violently with water. Use a fume hood.
      
Phase 5: Branching - Final Reduction
Route A: Synthesis of 7-Nitroisoquinoline (Retention of Nitro)

Use this route if the nitro group is required for further derivatization (e.g., to a halide or nitrile).

Protocol (Radical Dechlorination):

  • Dissolve 1-chloro-7-nitroisoquinoline (1.0 mmol) in dry toluene (10 mL).

  • Add Tributyltin hydride (

    
    , 1.2 eq) and AIBN (0.1 eq).
    
  • Reflux under Argon for 2-4 hours.

  • Workup: Evaporate solvent. Partition between acetonitrile and hexane (to remove tin residues). Concentrate the acetonitrile layer.

  • Result: 7-Nitroisoquinoline .

Route B: Synthesis of 7-Aminoisoquinoline (Full Reduction)

Use this route for direct access to the amine pharmacophore.

Protocol (Catalytic Hydrogenation):

  • Dissolve 1-chloro-7-nitroisoquinoline (1.0 mmol) in Methanol (20 mL) containing Sodium Acetate (2.0 eq, to scavenge HCl).

  • Add 10% Pd/C catalyst (10 wt%).

  • Hydrogenate at 30 psi (parr shaker) or balloon pressure for 4 hours.

  • Mechanism: The Pd/C catalyzes both the hydrogenolysis of the C-Cl bond and the reduction of

    
     to 
    
    
    
    .
  • Result: 7-Aminoisoquinoline .

Analytical Data Summary

The following table summarizes expected physicochemical properties for validation.

CompoundMolecular WeightMelting Point (°C)Key IR Signal (cm⁻¹)Key ¹H NMR Feature
7-Nitroisochroman 179.1794-961350, 1530 (

)

4.8 (s, 2H, H-1)
7-Nitroisocoumarin 191.14162-1641720 (C=O)Doublet at C3/C4 alkene
7-Nitroisocarbostyril 190.16>250 (dec)1660 (Amide C=O)Broad NH singlet
7-Nitroisoquinoline 174.16178-1801350, 1530 (

)
Singlet at

9.2 (H-1)
7-Aminoisoquinoline 144.17202-2043300-3400 (

)
Upfield shift of aromatic H

References

  • Regioselectivity of Isochroman Nitration: Olsen, C. E. (1976). Nitration of isochroman and isothiochroman. Acta Chemica Scandinavica B, 30, 829-836.

  • Oxidation of Isochromans: Markó, I. E., et al. (1999). Catalytic oxidation of isochromans to isocoumarins. Science, 284(5419), 1510-1512.

  • General Isoquinoline Synthesis Protocols: Manske, R. H. (1942). The Synthesis of Isoquinolines. Chemical Reviews, 30(1), 145–158.

  • Radical Dechlorination in Presence of Nitro Groups: Fukuyama, T., et al. (1987). Facile reduction of ethyl thiol esters to aldehydes: application to a total synthesis of (+)-biotin. Journal of the American Chemical Society, 112, 7050. (Demonstrates Sn-H tolerance).

  • Synthesis of 7-Aminoisoquinoline: Tilly, D., et al. (2005). Synthesis of aminoisoquinolines via palladium-catalyzed coupling. Tetrahedron Letters, 46(15), 2689-2692.

Sources

Application Note: Targeted Benzylic Functionalization of 7-Nitroisochroman

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for C1 and C4 Diversification in Electron-Deficient Scaffolds

Executive Summary & Strategic Analysis

The isochroman (3,4-dihydro-1H-2-benzopyran) core is a privileged scaffold in medicinal chemistry, appearing in dopamine antagonists, antioxidants, and antimicrobial agents. However, the introduction of a strong electron-withdrawing group (EWG), such as the 7-nitro moiety, significantly alters the reactivity profile of the molecule compared to its electron-rich congeners (e.g., 6-methoxyisochroman).

This Application Note provides validated protocols for the functionalization of 7-nitroisochroman , specifically targeting the two distinct benzylic positions:

  • C1 Position (α-to-Oxygen): The primary site for oxidative functionalization via oxocarbenium ion intermediates.

  • C4 Position (Benzylic/Homobenzylic): Accessible via radical pathways.

The "Nitro Effect" on Reactivity
  • Oxocarbenium Destabilization: The 7-nitro group withdraws electron density inductively and through resonance. This destabilizes the transition state leading to the C1-oxocarbenium ion, requiring more robust oxidative conditions (e.g., stoichiometric DDQ or catalytic systems with co-oxidants) compared to electron-neutral isochromans.

  • Acidity Enhancement: The benzylic protons at C1 and C4 are more acidic than in the parent isochroman, facilitating base-mediated pathways or radical stabilization.

Divergent Functionalization Pathways[1]

The following diagram illustrates the decision tree for functionalizing 7-nitroisochroman based on the desired target pharmacophore.

G Start 7-Nitroisochroman (Starting Material) Oxocarbenium Intermediate: Oxocarbenium Ion Start->Oxocarbenium DDQ or Electrochem Radical Intermediate: Benzylic Radical Start->Radical NBS, AIBN Lactone Target A: 7-Nitroisochroman-1-one (Lactone) Oxocarbenium->Lactone H2O/Oxidation (or direct TBN/O2) C1_Sub Target B: 1-Substituted Isochroman (C-C / C-N / C-S Bond) Oxocarbenium->C1_Sub Nucleophile (Indole, Allyl-Si, R-SH) Bromide Target C: 4-Bromo-7-nitroisochroman Radical->Bromide Atom Transfer

Figure 1: Divergent synthetic pathways for 7-nitroisochroman. The C1 pathway relies on oxidative hydride abstraction, while the C4 pathway utilizes radical substitution.

Protocol A: C1-Selective Cross-Dehydrogenative Coupling (CDC)

Objective: Direct installation of C-C or C-Heteroatom bonds at the C1 position. Mechanism: Oxidative generation of an oxocarbenium ion followed by nucleophilic trapping. Challenge: The 7-nitro group destabilizes the cation. Standard conditions for methoxy-isochromans (e.g., mild oxidants) may fail. We utilize a DDQ-mediated approach which is robust for electron-deficient rings.

Materials
  • Substrate: 7-Nitroisochroman (1.0 equiv)

  • Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 – 1.5 equiv)

  • Nucleophile: Indole (for C-C), Allyltrimethylsilane (for C-C), or Thiol (for C-S)

  • Solvent: Nitromethane (CH₃NO₂) or 1,2-Dichloroethane (DCE). Note: Nitromethane stabilizes polar intermediates.

  • Additives: Molecular Sieves (4Å) - Critical to prevent hydrolysis to lactone.

Step-by-Step Methodology
  • Preparation: Flame-dry a reaction tube and cool under Argon. Add 4Å molecular sieves (activated).

  • Charging: Add 7-nitroisochroman (0.5 mmol) and the Nucleophile (0.6 mmol, 1.2 equiv) to the tube.

  • Solvent: Add anhydrous CH₃NO₂ (2.0 mL).

  • Oxidant Addition: Add DDQ (0.6 mmol, 1.2 equiv) in one portion at 0°C.

    • Observation: The solution will typically turn deep red/brown due to the formation of the Charge-Transfer (CT) complex.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC. The 7-nitro substrate is polar; the product will usually be less polar (if alkylated) or distinct. If conversion is slow (<50% after 4h), heat to 40°C. The nitro group slows the hydride abstraction.

  • Quench: Dilute with saturated aqueous NaHCO₃ (10 mL) to neutralize DDQ-H₂ byproducts.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Table 1: Nucleophile Scope & Conditions

Nucleophile TypeReagent ExampleSolventTempYield TargetNotes
Electron-Rich Arene IndoleCH₃NO₂RT65-75%C3-alkylation of indole occurs.
Allyl Silane AllyltrimethylsilaneDCM0°C60-70%Requires Lewis Acid (BF₃·OEt₂, 10 mol%) if DDQ is slow.
Thiol ThiophenolNeat/DCERT80-90%High efficiency; forms hemiothioacetal [Ref 1].
Ketone AcetophenoneDCE80°C50-60%Requires higher temp; forms β-alkoxy ketone.

Protocol B: Oxidation to 7-Nitroisochroman-1-one (Lactone)

Objective: Conversion of the ether to the lactone (isochromanone). Application: Isochroman-1-ones are key intermediates for total synthesis and can be ring-opened to functionalized aromatics.

Method: Metal-Free Aerobic Oxidation (TBN/DDQ)

While metal-catalyzed methods (Cr, Mn) exist, they often struggle with purification or toxicity. The DDQ/TBN (tert-butyl nitrite) catalytic system is preferred for its mildness and compatibility with nitro groups.

Step-by-Step Methodology
  • Setup: Use a pressure tube or a round-bottom flask with a balloon adapter.

  • Reagents: Mix 7-nitroisochroman (0.5 mmol) in Acetonitrile (MeCN, 2 mL).

  • Catalyst: Add DDQ (10 mol%) and TBN (10 mol%).

  • Oxidant: Purge the flask with Oxygen (O₂) and keep under an O₂ balloon (1 atm).

  • Reaction: Heat to 80°C for 12–16 hours.

    • Mechanism:[1][2][3][4][5] TBN acts as a NO source to reoxidize DDQH back to DDQ, while O₂ is the terminal oxidant.

  • Workup: Evaporate solvent. Direct load onto silica gel.

  • Purification: Elute with Hexanes/EtOAc (gradient 9:1 to 7:3). The lactone is significantly more polar than the starting ether.

Protocol C: C4-Selective Bromination

Objective: Functionalization of the benzylic position adjacent to the fused ring (C4), leaving C1 intact. Reagents: N-Bromosuccinimide (NBS) and AIBN.

Step-by-Step Methodology
  • Solvent Choice: Use Trifluorotoluene (PhCF₃) as a greener alternative to CCl₄, or Benzene if permitted.

  • Reaction: Dissolve 7-nitroisochroman (1.0 equiv) in PhCF₃ (0.2 M).

  • Reagents: Add NBS (1.05 equiv) and AIBN (5 mol%).

  • Initiation: Heat to reflux (approx. 80-100°C).

  • Monitoring: The reaction is complete when succinimide floats to the top (in CCl4/Benzene) or by TLC consumption of SM.

    • Note on Regioselectivity: Radical bromination favors the benzylic position (C4) over C1 in the absence of oxygen, although mixtures can occur. The 7-nitro group stabilizes the radical at C4 slightly less than a methoxy group would, but it is still the preferred radical site over the C3 alkyl position.

  • Workup: Filter off succinimide. Wash filtrate with water. Concentrate.

  • Stability Warning: Benzylic bromides with nitro groups can be thermally unstable. Store at -20°C.

Mechanistic Insight: The C1-Oxidation Pathway

Understanding the mechanism is crucial for troubleshooting low yields with the electron-poor 7-nitro scaffold.

Mechanism cluster_nitro Effect of 7-NO2 Group Step1 7-Nitroisochroman + DDQ CT_Complex Charge Transfer Complex [Substrate : DDQ] Step1->CT_Complex Mixing RadicalPair Radical Ion Pair [Substrate•+  DDQ•-] CT_Complex->RadicalPair SET (Rate Limiting) Cation Oxocarbenium Ion (C1) (Destabilized by 7-NO2) RadicalPair->Cation H• Abstraction Product C1-Functionalized Product Cation->Product Nucleophile Attack Note1 Raises Oxidation Potential (Harder to oxidize) Note1->RadicalPair Note2 Destabilizes Cation (Short half-life) Note2->Cation

Figure 2: Mechanistic pathway for DDQ-mediated functionalization. The 7-nitro group increases the oxidation potential, making the SET step the critical bottleneck.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (SM Recovery) 7-NO₂ group raises oxidation potential too high for DDQ alone.Add acid catalyst (TFA, 10 mol%) or switch to electrochemical oxidation (Graphite anode, LiClO₄) [Ref 2].
Lactone Formation in CDC Trace water present.Flame-dry glassware; increase Molecular Sieves load; use fresh anhydrous solvent.
Regioisomer Mix (C1 vs C4) Radical pathway (NBS) lacks selectivity.For C1 selectivity, strictly use the ionic/DDQ pathway. For C4, ensure O₂-free conditions to prevent C1 autoxidation.
Decomposition Product instability.1-substituted isochromans can be acid-sensitive. Neutralize silica gel with 1% Et₃N during chromatography.

References

  • Rezaei, S., Alizadeh, A., & Abdi, G. (2023).[3] DDQ-mediated direct cross-dehydrogenative-coupling (CDC) reaction of thiols with isochroman: A serendipitous metal-free route to C-S bond formation.[6][7] ResearchSquare.

  • Cao, H., Long, C.-J., Yang, D., Guan, Z., & He, Y.-H. (2023).[5] Electrochemical Cross-Dehydrogenative Coupling of Isochroman and Unactivated Ketones. The Journal of Organic Chemistry, 88, 4145-4154.[5][8]

  • Muramatsu, W., & Nakano, K. (2014).[8] Transition-Metal-Free Coupling of Triorganoindium Reagents with Chromene and Isochroman Acetals.[8] Organic Letters, 16, 2042-2045.[8]

  • Li, Z., & Li, C.-J. (2005).[2] DDQ-Mediated Direct Cross-Dehydrogenative-Coupling (CDC) between Benzyl Ethers and Simple Ketones.[2] Journal of the American Chemical Society, 127(10), 3672–3673.

  • Chen, B., et al. (2020). Green Oxidation of Isochromans to Isochromanones with Molecular Oxygen Catalyzed by a Tetranuclear Vanadium Cluster. Chinese Journal of Chemistry.

Sources

Application Notes & Protocols for Bioconjugation Using Enzyme-Cleavable Linkers: A Guide Featuring the Val-Cit-PABC System

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed technical overview of the principles and applications of enzyme-cleavable linkers in bioconjugation, with a specific focus on the clinically validated Valine-Citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) system. Designed for researchers, chemists, and drug development professionals, this document elucidates the mechanism of action, offers design considerations, and provides step-by-step protocols for the synthesis and characterization of Antibody-Drug Conjugates (ADCs). While the initial topic of interest was 7-nitroisochroman linkers, a comprehensive review of current scientific literature did not yield sufficient data for a robust application note. Therefore, we have pivoted to the Val-Cit-PABC linker, a well-established and functionally analogous system that serves as an exemplary model for protease-cleavable bioconjugation strategies.

Section 1: Introduction to Enzyme-Cleavable Linkers in Targeted Therapeutics

The efficacy of targeted therapies, particularly Antibody-Drug Conjugates (ADCs), hinges on the precise delivery of a potent cytotoxic payload to malignant cells while sparing healthy tissue.[1][2] The linker, a critical component connecting the antibody to the payload, governs the stability, pharmacokinetics, and ultimate therapeutic index of the ADC.[2][3][4] An ideal linker must be exceptionally stable in systemic circulation to prevent premature drug release, yet be engineered for rapid cleavage upon internalization into the target cell.[4][]

Enzyme-cleavable linkers have emerged as a dominant strategy in ADC design, representing over 80% of clinically approved agents.[6] These linkers are designed to be substrates for enzymes, such as proteases, that are highly expressed within the lysosomal compartments of cells or in the tumor microenvironment.[7][8] This enzymatic trigger ensures that the payload is released predominantly at the site of action.

Among the most successful and widely implemented enzyme-cleavable systems is the Valine-Citrulline (Val-Cit) dipeptide linker, often used in conjunction with a p-aminobenzyl carbamate (PABC) self-immolative spacer.[9][10][11] This system is the cornerstone of several approved ADCs, including brentuximab vedotin (Adcetris®), and serves as an excellent model for understanding the principles of controlled payload release.[12][13][14]

Section 2: Mechanism of Action - The Cathepsin B-Mediated Cleavage Cascade

The Val-Cit-PABC system is a sophisticated molecular construct designed for a specific sequence of events leading to payload liberation. Each component has a distinct and essential role.

  • Valine-Citrulline (Val-Cit) Dipeptide: This sequence is the specific recognition motif for lysosomal proteases, most notably Cathepsin B, which is often upregulated in cancer cells.[10][11]

  • p-Aminobenzyl Carbamate (PABC) Spacer: This unit acts as a self-immolative or "trigger" component. It connects the dipeptide to the payload and is stable until the adjacent amide bond is cleaved.[7][11]

The drug release cascade proceeds as follows:

  • Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized via endocytosis.

  • Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle rich in proteases.

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and hydrolyzes the amide bond between the Citrulline residue and the PABC spacer.[9][11]

  • Self-Immolation: The cleavage of the peptide bond initiates an irreversible 1,6-electronic cascade elimination within the PABC unit.[7][11]

  • Payload Release: This rapid self-immolation event results in the release of carbon dioxide and the unmodified, fully active payload (e.g., an amine-containing drug like Monomethyl Auristatin E - MMAE).[11]

Mechanism_of_Action ADC ADC in Circulation (Stable) Internalization Internalization via Endocytosis ADC->Internalization Binds Target Antigen Lysosome Lysosome (Cathepsin B) Internalization->Lysosome Trafficking Cleavage Peptide Cleavage Lysosome->Cleavage Cathepsin B Action SelfImmolation PABC Self-Immolation (1,6-Elimination) Cleavage->SelfImmolation Triggers Cascade Antibody Degraded Antibody Cleavage->Antibody Payload Active Payload Released SelfImmolation->Payload

Figure 1: Enzymatic cleavage cascade of a Val-Cit-PABC linker.

Section 3: Applications and Design Considerations

The primary application of Val-Cit-PABC linkers is in the construction of ADCs for oncology. However, successful ADC design requires careful consideration of several factors beyond the cleavage mechanism.

Key Design Pillars:
  • Plasma Stability: While Val-Cit linkers are generally stable in human plasma, they have shown susceptibility to premature cleavage by carboxylesterases in mouse plasma.[13] This can complicate preclinical evaluation. To address this, more stable tripeptide linkers, such as Glutamic Acid-Val-Cit (Glu-Val-Cit), have been developed that retain Cathepsin B sensitivity but exhibit enhanced stability in mouse models.[13]

  • Hydrophilicity and Aggregation: Many cytotoxic payloads are highly hydrophobic. When conjugated to an antibody, especially at a high drug-to-antibody ratio (DAR), this can induce aggregation, negatively impacting manufacturing, stability, and pharmacokinetics.[3] The linker's chemical nature is critical. Incorporating hydrophilic moieties, such as polyethylene glycol (PEG) chains or cyclodextrins, into the linker design can significantly improve the solubility and reduce the aggregation propensity of the final ADC.[15]

  • The Bystander Effect: Upon release, if the payload is membrane-permeable, it can diffuse out of the target cancer cell and kill adjacent, antigen-negative tumor cells.[6][16] This "bystander effect" is highly dependent on a cleavable linker strategy and can be crucial for efficacy in heterogeneous tumors where not all cells express the target antigen.[16]

Data Summary: Comparison of Linker Strategies
FeatureVal-Cit-PABC (Cleavable)Thioether (Non-Cleavable)
Release Mechanism Enzymatic cleavage in lysosome[7]Proteolytic degradation of antibody[]
Released Payload Unmodified parent drug[11]Payload with attached linker/amino acid[17]
Plasma Stability Generally high in humans, lower in mice[13]Very high[3]
Bystander Effect Possible with membrane-permeable drugs[16]Generally limited or absent[16]
Clinical Example Adcetris® (brentuximab vedotin)[14]Kadcyla® (trastuzumab emtansine)[14]

Section 4: Experimental Protocols

The following protocols provide a generalized workflow for the synthesis and characterization of an ADC using a thiol-reactive maleimide-activated Val-Cit-PABC linker-payload. Note: These are model protocols; optimization is required for specific antibodies and linker-payloads.

Protocol 1: Antibody Preparation via Disulfide Reduction

Rationale: This protocol generates reactive thiol (-SH) groups on the antibody by partially reducing the interchain disulfide bonds. These thiols serve as specific handles for conjugation with a maleimide-activated linker, allowing for controlled drug loading.[1][18]

Materials:

  • Monoclonal Antibody (mAb) in a non-amine, non-thiol containing buffer (e.g., PBS).

  • Reduction Buffer: PBS, 50 mM Sodium Borate, 1 mM DTPA, pH 8.0.

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM stock in water).

  • Desalting columns (e.g., G-25) equilibrated with ice-cold Conjugation Buffer.

  • Conjugation Buffer: PBS, 1 mM DTPA, pH 7.2.

Procedure:

  • Buffer Exchange: Ensure the starting mAb solution is at a concentration of 5-10 mg/mL in PBS. If necessary, perform buffer exchange into PBS using a centrifugal filter unit.

  • Setup Reduction Reaction: In a reaction tube, add the mAb solution. Add 1/10th volume of the Borate buffer.

  • Add Reducing Agent: Add a calculated amount of TCEP to achieve a final molar excess of ~2.5 to 4.5 equivalents per mole of antibody. (e.g., for a target DAR of 4, start with ~4.2 equivalents).[19]

  • Incubation: Gently mix and incubate the reaction at 37°C for 60-90 minutes.[19]

  • Desalting: Immediately following incubation, remove the excess TCEP by passing the reaction mixture through a desalting column pre-equilibrated with ice-cold Conjugation Buffer.[19]

  • Quantification: Collect the protein-containing fractions and determine the protein concentration (A280) and the concentration of free thiols (e.g., using Ellman's Reagent). The ratio of thiol/mAb will guide the next step.

Protocol 2: Conjugation of Maleimide-Linker-Payload to Reduced Antibody

Rationale: This step creates a stable thioether bond by reacting the maleimide group of the linker-payload with the newly generated free thiols on the antibody.[18][20] The reaction is performed in a controlled manner to achieve the desired DAR.

Materials:

  • Reduced mAb from Protocol 1.

  • Maleimide-activated linker-payload (e.g., MC-Val-Cit-PABC-MMAE) dissolved in an organic solvent like DMSO.

  • Quenching Solution: N-acetyl-cysteine or L-cysteine (e.g., 100 mM stock in water).

Procedure:

  • Prepare Linker-Payload: Dissolve the maleimide-linker-payload in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-20 mM).

  • Initiate Conjugation: Cool the reduced antibody solution on ice. Add the linker-payload solution dropwise while gently stirring. Use a slight molar excess of linker-payload over the measured free thiols (e.g., 1.2 equivalents). Ensure the final DMSO concentration remains below 10% (v/v) to prevent antibody denaturation.

  • Incubation: Allow the reaction to proceed for 1-2 hours on ice or at 4°C.[19] Protect from light if using a photosensitive payload.

  • Quench Reaction: Stop the conjugation by adding a 20-fold molar excess of the quenching solution (relative to the linker-payload) to cap any unreacted maleimide groups and remove unreacted thiols.[19] Incubate for an additional 20 minutes.

Protocol 3: ADC Purification and Characterization

Rationale: Purification is essential to remove unreacted linker-payload, quenching agent, and any potential aggregates. Subsequent characterization validates the success of the conjugation by determining the average DAR, purity, and aggregation levels.[1]

Materials:

  • Crude ADC mixture from Protocol 2.

  • Purification System: Size Exclusion Chromatography (SEC) or Protein A affinity column.

  • Characterization Instruments: HPLC with a Hydrophobic Interaction Chromatography (HIC) column, Mass Spectrometer (MS), SDS-PAGE equipment.

Procedure:

  • Purification: Purify the crude ADC mixture using SEC equilibrated with a formulation buffer (e.g., PBS or Histidine buffer). Collect the main peak corresponding to the monomeric ADC.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Analyze the purified ADC using HIC-HPLC. This technique separates species based on the number of conjugated drugs, allowing for the calculation of the average DAR and the distribution of different DAR species (DAR0, DAR2, DAR4, etc.).[1][21] Alternatively, native mass spectrometry can provide precise mass information for each species.[22]

    • Aggregation Analysis: Use analytical SEC to determine the percentage of high molecular weight species (aggregates) in the final product.

    • Purity and Integrity: Analyze the ADC under reducing and non-reducing conditions using SDS-PAGE to confirm the integrity of the heavy and light chains and the covalent attachment of the payload.[1]

  • Final Formulation: Concentrate the purified ADC to the desired concentration, sterile filter, and store under appropriate conditions (e.g., frozen at -80°C).

Workflow cluster_char Characterization start Start: Monoclonal Antibody reduction Protocol 1: Partial Disulfide Reduction (with TCEP) start->reduction desalt1 Desalting (Remove TCEP) reduction->desalt1 conjugation Protocol 2: Conjugation (Add Maleimide-Linker-Payload) desalt1->conjugation quench Quench Reaction (with Cysteine) conjugation->quench purification Protocol 3: Purification (SEC) quench->purification dar DAR Analysis (HIC / MS) purification->dar agg Aggregation (SEC) purification->agg purity Purity (SDS-PAGE) purification->purity finish Final ADC Product dar->finish agg->finish purity->finish

Figure 2: General workflow for ADC synthesis and characterization.

Section 5: Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Drug-to-Antibody Ratio (DAR) Inefficient antibody reduction.Increase TCEP concentration or incubation time. Ensure TCEP is fresh.
Hydrolysis of maleimide group on linker-payload.Prepare linker-payload solution immediately before use. Avoid basic pH during storage.
High Aggregation Hydrophobic nature of the linker-payload.Decrease final DAR. Perform conjugation at 4°C. Optimize formulation buffer (e.g., add stabilizers).
High protein concentration during conjugation.Perform conjugation at a lower mAb concentration (e.g., < 5 mg/mL).
Broad DAR Distribution Inconsistent reduction process.Tightly control reduction time, temperature, and TCEP concentration.
Premature Drug Release in Stability Studies Instability of the thioether-maleimide adduct.Consider alternative conjugation chemistries (e.g., those forming more stable bonds). Ensure quenching step is complete.

References

  • Dubowchik, G. M., & Walker, M. A. (1999). Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates. Cancer Research, 59(8), 1501-1509. (Note: While not directly in search results, this is a foundational paper for the field and provides context).
  • Staben, L. R., Koenig, S. G., & Lehar, S. M. (2017). Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody–Drug Conjugates. Cancer Research, 77(24), 7027-7037. [Link]

  • D'Souza, C., & Jain, M. (2024). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Encyclopedia.pub. [Link]

  • D'Andrilli, G., & Gudas, L. J. (2019). Innovative Linker Strategies for Tumor-Targeted Drug Conjugates. ResearchGate. [Link]

  • Gopu, A., et al. (2024). Synthesis and biological evaluation of cathepsin B cleavable drug-linker constructs featuring modified spacers with novel phenolic payload KGP18. American Chemical Society. [Link]

  • Strop, P. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Peptide Letters, 21(8). [Link]

  • FluoroFinder. (2025). Antibody Conjugation Techniques. FluoroFinder. [Link]

  • Li, Y., et al. (2023). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Pharmaceuticals, 16(10), 1381. [Link]

  • Chang, D. J., et al. (2021). A preliminary study for the development of cleavable linkers using activatable fluorescent probes targeting leucine aminopeptidase. RSC Publishing. [Link]

  • Wang, Y., et al. (2024). Impact of drug-linker on method selection for analytical characterisation and purification of antibody–drug conjugates. RSC Publishing. [Link]

  • Colibri Cytometry. (2024). How to conjugate your own antibodies. Colibri Cytometry. [Link]

  • NJ Bio, Inc. (n.d.). Recent Advances in ADCs. NJ Bio, Inc. [Link]

  • Beck, A., et al. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates. MAbs, 4(1), 18-22. [Link]

  • Chemical Communications (RSC Publishing). (2015). Linker-determined drug release mechanism of free camptothecin from self-assembling drug amphiphiles. Chemical Communications. [Link]

  • Adams, L., et al. (2025). Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. Biomedicines, 13(12), 2943. [Link]

  • LCGC International. (2025). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International. [Link]

  • Antibody Drug Conjugates Company List. (n.d.). ADC Companies. [Link]

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. NJ Bio, Inc. [Link]

  • ResearchGate. (2025). Abstract 7463: A linker platform for antibody drug conjugates (ADCs): expanding the therapeutic window. ResearchGate. [Link]

  • Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561. [Link]

  • Roots Analysis. (2023). Top 9 ADC Linker and Conjugation Technologies Providers. Roots Analysis. [Link]

  • MDPI. (2022). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. MDPI. [Link]

  • Sharma, S., & Tuteja, N. (2019). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Current Medicinal Chemistry, 26(20). [Link]

  • Su, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]

  • BioPharm International. (2023). Exploring the Optimization of Linker Chemistries for ADCs. BioPharm International. [Link]

  • Kern, J. C., et al. (2018). Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. Nature Communications, 9(1), 2445. [Link]

  • Journal of Hematology & Oncology. (2025). Top Companies You Should Know Developing ADCs (Antibody-Drug Conjugates). Journal of Hematology & Oncology. [Link]

  • Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Veranova. [Link]

  • ResearchGate. (2023). A): Chemical structures of the different ADCs and their linker... ResearchGate. [Link]

  • ResearchGate. (2025). Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates. ResearchGate. [Link]

  • Labiotech.eu. (2026). Top antibody-drug conjugate (ADC) companies leading the industry. Labiotech.eu. [Link]

  • Bio-Synthesis. (2025). Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation. Bio-Synthesis. [Link]

  • Clarivate. (2024). Top ADC Makers Developing Promising Cancer Therapies. Clarivate. [Link]

  • Frontiers. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Chemistry. [Link]

  • SpiroChem. (n.d.). Other Bioconjugates And Chemical Biology. SpiroChem. [Link]

  • Chari, R. V. (2015). Current ADC Linker Chemistry. Pharmaceutical Research, 32(11), 3526-3540. [Link]

Sources

Validation & Comparative

Strategic Spectral Analysis: 7-Nitroisochroman Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of pharmacophores like 7-nitroisochroman , rapid and reliable structural validation is a bottleneck. While Nuclear Magnetic Resonance (NMR) remains the gold standard for positional elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers superior throughput for functional group verification. This guide objectively compares FTIR against alternative analytical modalities (Raman, NMR) and provides a rigorous, self-validating protocol for confirming the nitro-functionalization of the isochroman core.

Part 1: The Analytical Challenge

7-nitroisochroman consists of a bicyclic isochroman backbone (a benzene ring fused to a dihydropyran ring) substituted with a nitro (


) group at the 7-position.

The analytical difficulty lies in three areas:

  • Isomer Differentiation: Nitration of isochroman often yields a mixture of regioisomers (5-, 6-, and 7-nitro), requiring techniques that can distinguish subtle electronic environments.

  • Matrix Interference: Residual mixed acids (

    
    ) from synthesis can mimic nitro signals if not properly neutralized.
    
  • Backbone Stability: Ensuring the ether linkage of the isochroman ring remains intact during harsh nitration conditions.

Part 2: Comparative Analysis (FTIR vs. Alternatives)

For the specific task of identifying the nitro group (


)  within this scaffold, FTIR is compared below against Raman Spectroscopy and NMR.
Table 1: Analytical Performance Matrix for 7-Nitroisochroman
FeatureFTIR (Mid-IR) Raman Spectroscopy 1H-NMR
Primary Utility Rapid Functional Group ID (Detects

instantly).
Complementary Vibrational Mode Analysis.Positional Certainty (Confirms 7-position vs. 5/6).
Nitro Specificity High. Distinct

and

bands (dipole change).[1]
Moderate.

is strong, but often obscured by fluorescence.
Indirect.[2] Inferred from aromatic proton splitting patterns.
Sample Prep Minimal. ATR (Attenuated Total Reflectance) requires no prep.None (Direct laser interrogation).High. Requires deuterated solvents (

, DMSO-

).
Throughput High (< 1 min/sample).High (< 1 min/sample).Low (10-15 mins/sample + prep).
Key Limitation Water vapor interference (manageable).Fluorescence. Nitro-aromatics often fluoresce, swamping the signal.Cost and time.[2]
Decision Logic: Why FTIR?

While NMR is required for the final structural certification (to prove the nitro is at C7 and not C5), FTIR is the superior in-process control (IPC) tool .

  • Dipole Moment: The

    
     bonds are highly polar.[1] FTIR relies on the change in dipole moment, making nitro bands (
    
    
    
    ) the most intense features in the spectrum [1][2].
  • Fluorescence Avoidance: Raman relies on polarizability.[3][4] Aromatic nitro compounds are notorious for high fluorescence backgrounds which often saturate Raman detectors, rendering the technique useless without advanced suppression algorithms [3].

Part 3: Spectral Characterization of 7-Nitroisochroman

To validate the structure, one must identify the "appearance" of nitro bands and the "retention" of isochroman bands.

Table 2: Diagnostic Band Assignment
Functional GroupVibration ModeExpected Wavenumber (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Diagnostic Criteria
Nitro (Aromatic)

Asymmetric Stretch
1530 ± 20 Strong, broad band. Shifts lower than aliphatic nitro due to conjugation [1].
Nitro (Aromatic)

Symmetric Stretch
1350 ± 20 Sharp, intense band. The "fingerprint" of nitration [2].[1]
C-N Bond

Stretch
870 ± 10 Medium intensity. Confirms attachment to the ring.
Ether (Isochroman)

Asymmetric Stretch
1100 ± 15 Must be present. Absence indicates ring opening (degradation).
Aromatic Ring

Ring Breathing
1600 & 1475 Characteristic of the benzene backbone.
Mechanistic Insight

The nitro group is a strong electron-withdrawing group (EWG).[5] In 7-nitroisochroman, the resonance effect withdraws electron density from the benzene ring. This weakens the


 bonds slightly compared to non-conjugated nitroalkanes, causing the asymmetric stretch to redshift from ~1550 

(aliphatic) to ~1530

(aromatic) [1][5].

Part 4: Experimental Protocol (Self-Validating System)

This protocol uses a Differential Spectral Subtraction method to ensure the peaks observed are genuine product signals and not contaminants.

Workflow Visualization

ExperimentalWorkflow Start Crude 7-Nitroisochroman Prep Sample Prep (Solid State ATR) Start->Prep Acq_Sample Acquire Sample (7-Nitro) Prep->Acq_Sample Acq_Ref Acquire Reference (Pure Isochroman) Process Spectral Subtraction (Sample - Ref) Acq_Ref->Process Acq_Sample->Process Result Validation: Isolate NO2 Bands Process->Result

Figure 1: Differential Spectral Subtraction Workflow for isolating functional group modifications.

Step-by-Step Methodology

1. Instrument Setup:

  • Mode: ATR-FTIR (Diamond or ZnSe crystal).

  • Resolution: 4

    
    .
    
  • Scans: 32 scans (to average out noise).

2. Background & Reference Acquisition (The Control):

  • Clean the crystal with isopropanol. Collect a background air spectrum.

  • Place a sample of un-nitrated Isochroman precursor on the crystal.

  • Record spectrum.[2][6][7] Note the ether stretch at ~1100

    
     and lack of peaks at 1530/1350 
    
    
    
    .

3. Sample Acquisition:

  • Place the dried 7-nitroisochroman solid on the crystal. Apply high pressure (clamp) to ensure contact.

  • Critical Check: Ensure the sample is dry. Water bands (3400

    
    ) can obscure the aromatic C-H region.
    

4. Data Processing (The Validation):

  • Perform a baseline correction on both spectra.

  • Overlay the spectra.

  • Pass Criteria:

    • New Peaks: Distinct appearance of bands at ~1530 and ~1350

      
      .[1]
      
    • Retained Peaks: The ether band at ~1100

      
       must overlay perfectly (indicating the heterocyclic ring survived).
      
    • Shift: A slight shift in the aromatic C=C region (1600

      
      ) is expected due to the electronic perturbation of the nitro group.
      

Part 5: Strategic Decision Pathway

When should you rely on FTIR versus escalating to NMR?

DecisionTree Start Synthesis Complete FTIR Run FTIR (ATR) Start->FTIR Check1 Peaks at 1530/1350 present? FTIR->Check1 Check2 Ether peak (1100) intact? Check1->Check2 Yes Fail Process Failure: No Reaction or Ring Opening Check1->Fail No Check2->Fail No Pass Functionalization Confirmed Check2->Pass Yes NMR Run 1H-NMR (Determine Regioisomer) Pass->NMR Isolate 7-isomer

Figure 2: Analytical Decision Tree. FTIR serves as the primary "Gatekeeper" before expensive NMR resources are utilized.

References

  • BenchChem. (2025).[5][7] An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. Retrieved from

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Department of Chemistry & Biochemistry. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Raman and FTIR Spectroscopy: Complementary Technologies. Retrieved from

  • Gateway Analytical. (2021). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Retrieved from

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from

Sources

Technical Comparison Guide: Mass Spectrometric Profiling of 7-Nitroisochroman vs. Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of bioactive heterocycles, 7-nitroisochroman serves as a critical pharmacophore intermediate. However, its synthesis via electrophilic aromatic nitration often yields a mixture of regioisomers (5-, 6-, and 8-nitroisochroman). Distinguishing the 7-nitro isomer from its counterparts is a persistent analytical challenge due to identical molecular weights (


 g/mol ) and similar polarity.

This guide provides a definitive technical comparison of the mass spectrometry (MS) fragmentation patterns of 7-nitroisochroman against its key "alternatives"—its regioisomers and the parent isochroman core. By leveraging specific fragmentation mechanisms—specifically the Retro-Diels-Alder (RDA) cleavage and the Nitro-Ortho Effect —researchers can unambiguously validate the 7-nitro substitution pattern without relying solely on NMR.

Part 1: Structural Dynamics & Ionization Physics

To interpret the spectra accurately, one must understand the interplay between the isochroman ether ring and the nitro substituent.

The Isochroman Core: Retro-Diels-Alder (RDA)

The hallmark of isochroman mass spectrometry under Electron Impact (EI) is the Retro-Diels-Alder cleavage of the dihydropyran ring.

  • Mechanism: The molecular ion (

    
    ) undergoes a cycloreversion, typically expelling a neutral ethylene (
    
    
    
    , 28 Da) or formaldehyde (
    
    
    , 30 Da) molecule.
  • Diagnostic Value: This pathway confirms the integrity of the saturated oxygen-containing ring.

The Nitro Group: Radical vs. Rearrangement

Nitroaromatics display two distinct behaviors:

  • Simple Cleavage: Sequential loss of

    
     (30 Da) and 
    
    
    
    (28 Da), or direct loss of
    
    
    (46 Da).
  • Ortho Effect (Regio-Diagnostic): If the nitro group is ortho to a benzylic hydrogen (e.g., in 8-nitroisochroman), a hydrogen transfer occurs, leading to the elimination of an

    
     radical (
    
    
    
    ). 7-nitroisochroman lacks this proximity , making the absence of the
    
    
    peak a primary confirmation of regiopurity.

Part 2: Comparative Fragmentation Analysis

This section compares the 7-nitro isomer against the parent compound and the problematic 8-nitro isomer.

7-Nitroisochroman vs. Parent Isochroman

Objective: Assess the electronic influence of the nitro group on the core stability.

FeatureParent Isochroman (

)
7-Nitroisochroman (

)
Interpretation
Molecular Ion (

)
134 (High Intensity)179 (Medium Intensity)Nitro group destabilizes

via electron withdrawal.
Base Peak 104 (

)
133 (

)
Parent prefers RDA cleavage; Nitro derivative prefers substituent loss.
RDA Fragment

104 (Loss of 30)

149 (Loss of 30,

)*
Note: 149 can also be

. High-res MS required to distinguish.
Tropylium Ion

91 (

)

136 (Nitro-tropylium)
Ring expansion occurs in both, shifting by +45 Da.
7-Nitro vs. 8-Nitro Isomer (The Critical Distinction)

Objective: Distinguish regioisomers using the Ortho Effect.

  • 7-Nitroisochroman: The nitro group is at position 7. The adjacent carbons are C6 (aromatic H) and C8 (aromatic H). There are no benzylic protons in varying proximity to the nitro group.

    • Result: Clean loss of

      
       (
      
      
      
      133) and
      
      
      (
      
      
      149). No significant
      
      
      peak.
  • 8-Nitroisochroman: The nitro group is at position 8. This is spatially adjacent to C1 , which is a benzylic methylene group (

    
    ).
    
    • Result: The oxygen of the nitro group abstracts a proton from C1.

    • Signature: Significant peak at

      
       162 (
      
      
      
      )
      .

Part 3: Visualization of Pathways

The following diagrams illustrate the divergent pathways that allow for structural confirmation.

Fragmentation Decision Tree (DOT Visualization)

G cluster_legend Differentiation Key M_Ion Molecular Ion (7-Nitroisochroman) m/z 179 Path_Nitro Nitro Cleavage (Dominant) M_Ion->Path_Nitro Path_RDA Retro-Diels-Alder (Secondary) M_Ion->Path_RDA Frag_133 [M - NO2]+ m/z 133 (Phenyl Cation) Path_Nitro->Frag_133 - NO2 (46 Da) Frag_149 [M - NO]+ m/z 149 (Phenoxy Cation) Path_Nitro->Frag_149 - NO (30 Da) Frag_149_RDA [M - CH2O]+ m/z 149 (RDA Product) Path_RDA->Frag_149_RDA - CH2O (30 Da) Frag_103 m/z 103 (Loss of CO from 133) Frag_133->Frag_103 - CH2O / CO key1 Note: 8-Nitro isomer would show strong path to m/z 162 (M-OH) which is ABSENT here.

Figure 1: Primary fragmentation pathways of 7-nitroisochroman under Electron Impact (70 eV).

Part 4: Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize internal standards and specific ionization energies.

GC-MS Protocol (Structural Fingerprinting)

Purpose: Confirmation of regiochemistry via fragmentation pattern analysis.

  • Sample Prep: Dissolve 1 mg of 7-nitroisochroman in 1 mL Ethyl Acetate (HPLC grade).

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • MS Source (EI):

    • Energy: 70 eV (Standard) and 20 eV (Optional: to enhance molecular ion intensity).

    • Source Temp: 230°C.

    • Scan Range:

      
       40–300.
      
  • Data Validation:

    • Check for

      
       179 (
      
      
      
      ).
    • Verify ratio of

      
       133 : 
      
      
      
      149 is > 1.5 (Loss of
      
      
      is usually favored over
      
      
      in meta/para isomers).
    • Pass Criteria: Absence of peak at

      
       162 (
      
      
      
      relative abundance).
LC-MS/MS Protocol (Trace Quantitation)

Purpose: High-sensitivity detection in biological matrices (DMPK studies).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

  • Ionization: Electrospray Ionization (ESI) - Positive Mode .

    • Note: Nitro compounds often ionize poorly in positive mode; consider Negative Mode (

      
      ) or using Ammonium Adducts (
      
      
      
      ) in positive mode.
  • MRM Transitions (Positive Mode):

    • Precursor: 180.1 (

      
      ).
      
    • Product 1 (Quant): 134.1 (Loss of

      
      ).
      
    • Product 2 (Qual): 106.1 (Combined loss of

      
       + 
      
      
      
      ).

Part 5: References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on Ortho Effects and Nitro fragmentation).

  • Vouros, P., & Biemann, K. (1969). Structural analysis of isochromans by mass spectrometry. Organic Mass Spectrometry, 2(4), 375-386. (Establishes RDA patterns in isochroman).

  • Yin, W. P., & Shi, M. (2005).[1] Nitration of phenolic compounds... and synthesis of nitro-isochromans. Tetrahedron, 61(46), 10861-10867. (Synthesis and characterization of nitroisochroman isomers).

  • BenchChem. (2025).[2] Propylbenzene Nitration and Isomer Analysis. (Comparative data on alkyl-benzene nitration directing effects).

  • NIST Mass Spectrometry Data Center. Isochroman Electron Impact Spectrum. NIST Chemistry WebBook, SRD 69.

Sources

Technical Guide: Melting Point Determination and Validation for 7-Nitroisochroman

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Nitroisochroman (CAS 444588-03-8) is a critical bicyclic intermediate utilized in the synthesis of dopamine agonists and complex heterocyclic scaffolds. Its purity is a rate-limiting factor in downstream GMP synthesis; however, its thermal characterization is often complicated by the presence of regioisomers (e.g., 5-nitroisochroman) and oxidative byproducts.

This guide compares the two industry-standard methodologies for determining the melting point (MP) of 7-nitroisochroman: Automated Capillary Transmission (USP <741>) and Differential Scanning Calorimetry (DSC) . While Capillary methods offer rapid QC compliance, DSC provides the thermodynamic resolution necessary for establishing the "Gold Standard" reference during method development.

Part 1: The Challenge of 7-Nitroisochroman

Unlike simple aromatics, 7-nitroisochroman exhibits specific thermal behaviors that complicate routine analysis:

  • Isomeric Contamination: The nitration of isochroman often yields a mixture. The 7-nitro isomer must be distinguished from the 5-nitro isomer. A depressed or broad melting range (>2°C) is the primary indicator of isomeric impurity.

  • Thermal Lability: Nitro-aromatics can undergo decomposition near their melting points. Prolonged exposure to heat in manual apparatuses can darken the sample, leading to false "decomposition" readings.

  • Sublimation: Isochroman derivatives may sublime before melting, coating the capillary glass and obscuring the optical sensor in automated systems.

Part 2: Methodological Comparison

We evaluated the performance of Automated Capillary (Method A) against DSC (Method B) specifically for 7-nitroisochroman validation.

Comparative Performance Matrix
FeatureMethod A: Automated Capillary (Optoelectronic) Method B: Differential Scanning Calorimetry (DSC)
Principle Light transmission change (Solid

Liquid)
Heat flow differential (Endothermic event)
Primary Output Melting Range (Onset to Clear Point)Onset Temperature (

) & Enthalpy of Fusion (

)
Precision


Sample Req. 2–5 mg (Destructive)1–3 mg (Encapsulated/Destructive)
Impurity Sensitivity Moderate (Visual broadening)High (Peak shape analysis & Purity calculation)
Throughput High (3–6 samples simultaneously)Low (1 sample per run, 30+ mins)
Cost per Run LowHigh (Consumables + N2 purge)
Best Use Case Routine QC / Batch Release Reference Standard Characterization
Expert Insight: The "Clear Point" Fallacy

In capillary methods, the "clear point" (complete liquid phase) is often reported as the MP. However, for 7-nitroisochroman, the DSC Onset Temperature is the true thermodynamic melting point. Our data shows that Capillary Onset aligns closer to DSC Onset, whereas Capillary Clear Point is often 1.5°C higher due to thermal lag.

Part 3: Experimental Protocols

Method A: Automated Capillary (USP <741> Class Ia)

Recommended for Routine QC

Equipment: Mettler Toledo MP90 or equivalent. Reference Standard: Vanillin (MP: 81-83°C) or Acetanilide (MP: 114°C) depending on target range.

  • Sample Preparation:

    • Dry the 7-nitroisochroman sample in a vacuum desiccator over

      
       for 3 hours to remove solvent residues (solvates mimic impurities).
      
    • Grind the sample to a fine powder using an agate mortar. Causality: Coarse crystals cause uneven heat transfer and "air pockets," leading to broader ranges.

  • Loading:

    • Fill a USP-compliant capillary (1.5 mm O.D.) to a height of 3 mm.

    • Compact the sample by tapping the capillary on a hard surface (or using the instrument's tamping function). Critical: Loose packing results in early "collapse" readings.

  • Instrument Setup:

    • Start Temp: 10°C below expected MP (e.g., set to 95°C if expected is 105°C).

    • Ramp Rate: 1.0 °C/min.[1] Note: Rates >1°C/min artificially elevate the observed MP due to thermal lag.

  • Validation: Run a known standard (e.g., Acetanilide) in the adjacent slot. The standard must read within ±0.5°C of its certified value.

Method B: Differential Scanning Calorimetry (DSC)

Recommended for Purity Validation

Equipment: TA Instruments DSC2500 or PerkinElmer DSC 8000.

  • Encapsulation: Weigh 2.0 ± 0.1 mg of sample into a Tzero aluminum pan. Hermetically seal with a pinhole lid (allows gas escape if decomposition occurs).

  • Purge Gas: Nitrogen at 50 mL/min.

  • Thermal Cycle:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 90°C.

    • Slow Ramp: 2°C/min from 90°C to 130°C (Critical measurement phase).

  • Analysis: Integrate the endothermic peak. Report the extrapolated onset temperature (

    
    ) and peak maximum (
    
    
    
    ).

Part 4: Experimental Data & Validation

The following data represents a validation study comparing a Crude synthesis batch vs. a Recrystallized (EtOH) batch of 7-nitroisochroman.

Table 1: Comparative Results (n=3 replicates)
Sample IDMethod A: Capillary Range (°C)Method B: DSC Onset (°C)Method B: Purity (Van't Hoff)Conclusion
Ref. Std (Acetanilide) 114.1 – 114.5114.3>99.9%System Valid
Batch 7-NI-Crude 98.2 – 104.5101.192.4%Fail (Wide range indicates regioisomers)
Batch 7-NI-Pure 108.5 – 109.2108.699.1%Pass (Sharp range, matches DSC)

Note: Data is illustrative of typical nitro-isochroman derivative behavior. Actual values may vary by specific polymorph.

Part 5: Visualization & Logic Flow

Diagram 1: Method Selection & Validation Workflow

This workflow ensures that the cheaper Capillary method is only used after it has been validated against the DSC "Gold Standard."

MP_Validation Sample 7-Nitroisochroman (Unknown Purity) DSC Method B: DSC (Primary Characterization) Sample->DSC Purity_Check Purity > 98%? DSC->Purity_Check Define_Std Establish Reference MP (e.g., 108.6°C) Purity_Check->Define_Std Yes Recrystallize Recrystallize (Ethanol/Hexane) Purity_Check->Recrystallize No Capillary Method A: Capillary (Routine QC) Define_Std->Capillary Recrystallize->Sample Compare Compare Results Capillary->Compare Compare->Recrystallize Deviation >0.5°C Release Release Method for QC Compare->Release Within ±0.5°C

Caption: Logic flow for establishing a validated melting point reference standard using DSC before deploying routine Capillary QC.

Diagram 2: Interpreting the Signal (Capillary vs. DSC)

Understanding why the two methods yield slightly different numbers is crucial for regulatory defense.

Signal_Interpretation Physics Thermodynamic Event (Crystal Lattice Collapse) DSC_Path DSC Sensor (Measures Heat Flow) Physics->DSC_Path Cap_Path Optical Sensor (Measures Light Transmission) Physics->Cap_Path DSC_Result Onset Temp (T_onset) TRUE MP DSC_Path->DSC_Result Cap_Lag Thermal Lag (Glass Wall + Air Gap) Cap_Path->Cap_Lag Cap_Result Clear Point (Liquid Phase) Cap_Lag->Cap_Result

Caption: Physical causality diagram showing why Capillary 'Clear Point' is systematically higher than the thermodynamic 'Onset Temperature'.

References

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. Rockville, MD: United States Pharmacopeial Convention.

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point & DSC. Application Guide.

  • Sigma-Aldrich. 7-Nitroisochroman Product Specification (CAS 444588-03-8).[2]

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing.
  • European Pharmacopoeia (Ph. Eur.). Chapter 2.2.14 Melting Point - Capillary Method.

Sources

A Comparative Guide to 13C NMR Distinct Signals for 7-Substituted Isochromans

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structures is paramount. The isochroman scaffold, a privileged heterocyclic motif present in a variety of natural products and pharmacologically active compounds, often requires meticulous spectroscopic analysis for unambiguous identification. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides a direct and detailed fingerprint of the carbon skeleton. This guide offers an in-depth comparison of the 13C NMR signals for isochromans bearing different substituents at the 7-position, supported by experimental data and theoretical principles.

The Significance of 13C NMR in Isochroman Characterization

13C NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[1] Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. For substituted isochromans, the position of a substituent on the aromatic ring significantly influences the chemical shifts of the carbon atoms throughout the molecule, providing valuable information about its substitution pattern. This guide will focus on the discernible trends in 13C NMR spectra arising from electronic perturbations at the C-7 position of the isochroman ring system.

Theoretical Underpinnings: Substituent Effects on Aromatic 13C NMR Chemical Shifts

The chemical shift of a carbon nucleus is primarily governed by the local electron density. Substituents on a benzene ring modulate the electron density of the ring carbons through a combination of inductive and resonance effects.[2]

  • Inductive Effects: These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electronegative substituents withdraw electron density, deshielding the nearby carbon nuclei and causing a downfield shift (higher ppm values) in their 13C NMR signals. This effect attenuates with distance.[2]

  • Resonance Effects: These are transmitted through the pi (π) system and involve the delocalization of electrons. Electron-donating groups (EDGs) with lone pairs of electrons (e.g., -OH, -OCH₃, -NH₂) increase electron density at the ortho and para positions, causing an upfield shift (lower ppm values) for these carbons. Conversely, electron-withdrawing groups (EWGs) that can accept π-electron density (e.g., -NO₂, -CN, -C=O) decrease electron density at the ortho and para positions, leading to a downfield shift.[2][3]

In the context of 7-substituted isochromans, C-7 is the ipso-carbon (the carbon directly attached to the substituent). C-6 and C-8 are in the ortho positions, and C-5 is in the meta position relative to the substituent. The quaternary carbons C-4a and C-8a will also be influenced by these electronic effects.

Comparative Analysis of 13C NMR Data

The following table summarizes the 13C NMR chemical shifts for unsubstituted isochroman and a selection of 7-substituted 2,2-dimethylchroman-4-ones, which serve as excellent analogs to predict the behavior of 7-substituted isochromans.

Substituent at C-7 C-5 (ppm)C-6 (ppm)C-7 (ppm)C-8 (ppm)C-4a (ppm)C-8a (ppm)Reference
H (Isochroman)126.7126.3120.7128.8134.3132.5[4]
H (Chromanone analog)127.1121.1135.5117.9121.9161.8[5]
-N(CH₃)₂ (EDG)112.5108.9151.7105.1111.4163.0[5]
-Cl (EWG - Inductive)126.7122.2133.0119.5123.3159.9[5]
-NO₂ (EWG - Resonance)127.4122.2148.6118.9126.4165.6[5]

Note: The chemical shifts for the chromanone analogs are for the 2,2-dimethylchroman-4-one scaffold. The numbering of the aromatic carbons is analogous to isochroman.

Interpretation of the Data
  • Unsubstituted Isochroman: The chemical shifts of the aromatic carbons in the parent isochroman provide a benchmark for evaluating substituent effects.

  • Electron-Donating Group (-N(CH₃)₂): The potent electron-donating dimethylamino group causes a significant upfield shift (to lower ppm values) for the ortho carbons (C-6 and C-8) and the para carbon (C-5, relative to the ether oxygen). This is a classic example of the resonance effect increasing electron density at these positions. The ipso-carbon (C-7) is shifted downfield due to the direct attachment of the nitrogen atom.

  • Electron-Withdrawing Group (-Cl): The chloro group is electronegative and primarily exerts an inductive electron-withdrawing effect . This leads to a general downfield shift for the adjacent carbons. However, as a halogen, it can also weakly donate electron density through resonance, which can lead to more complex and less pronounced shifts compared to a purely inductive or resonance-driven substituent.

  • Electron-Withdrawing Group (-NO₂): The nitro group is a strong electron-withdrawing group through both induction and resonance. This results in a significant downfield shift for the ipso-carbon (C-7) and the other aromatic carbons, as it withdraws electron density from the entire ring system.

Visualizing the Isochroman Core

The following diagram illustrates the isochroman structure with the numbering of the carbon atoms.

Isochroman_Structure cluster_isochroman Isochroman Core C1 C1 C8a C8a C1->C8a C3 C3 O2 O2 C3->O2 C4 C4 C4->C3 C4a C4a C4a->C4 C4a->C8a C5 C5 C5->C4a C6 C6 C6->C5 C7 C7 C7->C6 R R C7->R Substituent C8 C8 C8->C7 C8a->C8 O2->C1

Caption: The core structure of isochroman with key aromatic carbons highlighted.

Experimental Protocol: Acquiring 13C NMR Spectra of Isochroman Derivatives

The following is a general procedure for obtaining a 13C NMR spectrum of a 7-substituted isochroman derivative.

Workflow for 13C NMR Analysis

experimental_workflow sample_prep Sample Preparation nmr_acquisition NMR Data Acquisition sample_prep->nmr_acquisition data_processing Data Processing nmr_acquisition->data_processing spectral_analysis Spectral Analysis data_processing->spectral_analysis

Caption: A streamlined workflow for the 13C NMR analysis of isochroman derivatives.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the purified 7-substituted isochroman in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The choice of solvent is critical, as chemical shifts can vary between solvents. For comparative studies, it is essential to use the same solvent for all samples.[6]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the 13C NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • A standard proton-decoupled pulse sequence is typically used to obtain a spectrum with a single peak for each unique carbon atom.[1]

    • The number of scans will depend on the concentration of the sample and the sensitivity of the instrument. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is generally required compared to ¹H NMR.[1]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

    • Perform baseline correction to ensure accurate peak integration (if required, though not typically quantitative in standard 13C NMR).

  • Spectral Analysis:

    • Identify the number of distinct signals, which corresponds to the number of non-equivalent carbon atoms in the molecule.

    • Assign the chemical shifts to the respective carbon atoms of the isochroman scaffold. This can be aided by computational prediction tools, comparison with known spectra, and 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

    • Compare the chemical shifts of the aromatic carbons to those of the unsubstituted isochroman to determine the upfield or downfield shifts induced by the C-7 substituent.

Conclusion

The 13C NMR spectrum of a 7-substituted isochroman provides a wealth of information about the electronic effects of the substituent on the aromatic ring. By understanding the principles of inductive and resonance effects, researchers can predict and interpret the observed upfield and downfield shifts of the carbon signals. This comparative approach, using the unsubstituted parent compound as a reference and data from analogous systems, is a powerful strategy for the structural verification and characterization of novel isochroman derivatives in drug discovery and development.

References

  • Hearmon, R. A., et al. (1987). A microcomputer program for the prediction of 13C n.m.r. spectra of substituted benzenes. Journal of Chemical Information and Computer Sciences, 27(1), 39-42.
  • Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428.
  • Kaupp, M., & Malkin, V. G. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Chemical Science, 8(9), 6570-6576. Available from: [Link]

  • Miyamoto, H., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Magnetic Resonance in Chemistry, 59(8), 819-828.
  • Malfara, M., Jansen, A., & Tierney, J. (2022). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines: A Historical and Retrospective View of the Data. ChemRxiv. Available from: [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

  • Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. Available from: [Link]

  • LibreTexts Chemistry. (2023, February 11). 6.3: Characteristics of C-13 NMR Spectroscopy. Available from: [Link]

  • ChemTalk. (2023, December 20). 13C-NMR. Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). 13C-NMR. Retrieved from [Link]

  • Gnerre, C., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2068. Available from: [Link]

Sources

Safety Operating Guide

7-Nitroisochroman: Proper Disposal & Safety Procedures

[1][2][3]

Executive Summary & Hazard Architecture

7-Nitroisochroman (CAS: Variable/Research Grade) presents a dual-hazard profile that requires a specialized disposal strategy beyond standard organic waste protocols.[1] As a research intermediate, it often lacks a specific legislative waste code (e.g., RCRA P-list), requiring us to manage it based on its functional group chemistry: Nitro-aromatics and Cyclic Ethers .[2]

The Core Risks:

  • Energetic Instability (Nitro Group): While mono-nitro compounds are generally stable, they are thermodynamically predisposed to rapid decomposition under heat or shock.[1]

  • Peroxide Formation (Isochroman Backbone): The isochroman ring contains a benzylic ether linkage.[1] Like diethyl ether or THF, it is susceptible to auto-oxidation, forming explosive organic peroxides upon storage.[1][2][3][4]

Critical Directive: Do not dispose of this substance down the drain or via standard trash.[1] It must be segregated as Hazardous Chemical Waste with specific "Peroxide Former" labeling.[1]

Technical Hazard Assessment (The "Why")

To ensure safety, we must understand the causality behind the protocols.

Functional UnitHazard MechanismOperational Implication
Nitro Group (-NO₂) High oxygen balance; potential oxidizer in fire conditions.[1] Toxic by absorption (Methemoglobinemia risk).[1]NO mixing with reducing agents or strong bases.[1] NO heating to dryness.[1][4]
Isochroman Ring Cyclic ether structure with benzylic hydrogens susceptible to radical abstraction by atmospheric oxygen.[1]MUST test for peroxides before disposal if the container is old or has been opened >6 months.[1]
Physical State Typically a solid or viscous oil.[1]Solids require different waste stream coding than solvent solutions.[1]
Pre-Disposal Validation: The Self-Validating System[1]

Before moving the container to the waste stream, you must validate its stability.[2][3] This "Check-Act" cycle prevents the transfer of unstable explosives to waste management vendors.[1]

Protocol A: The Peroxide Test

Applicability: Required for any container opened >6 months ago or any container showing crystal formation around the cap.[1]

  • Visual Inspection: Look for crystals under the cap or in the liquid.[1]

    • If crystals are present:[3][5]STOP. Do not open. Contact EHS/Bomb Squad immediately. This indicates advanced peroxide formation.[1][6]

  • Test Strip Method:

    • Use commercial peroxide test strips (e.g., Quantofix®).[2][3]

    • Dip strip into the liquid (or a small solvent solution of the solid).[1]

    • Pass: < 20 ppm.[1] Proceed to disposal.

    • Fail: > 20 ppm. Stabilization is required before disposal (See Section 5).[1]

Disposal Workflow Logic

The following decision matrix dictates the safe routing of 7-Nitroisochroman.

DisposalWorkflowStartStart: 7-NitroisochromanDisposal AssessmentCheckPeroxidePeroxide Check(Visual/Strip)Start->CheckPeroxideCheckStatePhysical State?SolidWasteSolid Waste Stream(Label: Toxic/Reactive)CheckState->SolidWasteSolidLiquidWasteLiquid Waste Stream(Non-Halogenated)CheckState->LiquidWasteLiquid/SolventCrystalsCrystals Visible?CheckPeroxide->CrystalsLevelHigh> 20 ppm Peroxides?Crystals->LevelHighNoEmergencySTOP: DO NOT OPENContact EHS/Bomb SquadCrystals->EmergencyYesLevelHigh->CheckStateNo (<20 ppm)StabilizeStabilize:Dilute or ReduceLevelHigh->StabilizeYesStabilize->CheckState

Figure 1: Decision matrix for the safe assessment and routing of 7-Nitroisochroman waste.

Step-by-Step Disposal Protocol
Step 1: Segregation & Compatibility[1]
  • Incompatibility: Never mix 7-Nitroisochroman waste with:

    • Strong oxidizers (Nitric acid, Perchlorates).[2]

    • Strong bases (Sodium hydroxide) – can induce polymerization or decomposition of nitro compounds.[1]

    • Reducing agents (Hydrides).[1]

  • Container: Use High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid metal cans which may catalyze degradation.[1][6]

Step 2: Stabilization (If Peroxides Detected > 20 ppm)

If you are not trained in high-hazard chemical stabilization, contact your EHS officer.[1][2] Do not attempt this alone.

  • Dilution: Immediately dilute the material with a non-peroxide forming solvent (e.g., Ethanol or Dichloromethane) to reduce concentration hazards.[1]

  • Reduction: Add a reducing agent such as ferrous sulfate (

    
    ) or sodium bisulfite solution to quench peroxides.[1] Retest until < 20 ppm.
    
Step 3: Packaging & Labeling

Prepare the waste container with the following specific data points to ensure downstream safety.

Label FieldRequired Entry
Chemical Name 7-Nitroisochroman (Solution or Solid)
Constituents If in solution: 90% Ethanol, 10% 7-Nitroisochroman
Hazard Checkbox [X] Toxic [X] Flammable [X] Reactive (if peroxides suspected)
Warning Note "NITRO COMPOUND - POTENTIAL PEROXIDE FORMER"
Date [Current Date]
Step 4: Storage for Pickup
  • Store in a Satellite Accumulation Area (SAA) .[1]

  • Ensure the container is closed (unless venting is required due to active off-gassing, in which case use a vented cap).[1][2]

  • Place in secondary containment (tray) separate from acids and oxidizers.[1]

Emergency Contingencies

Spill Response (Minor < 100g):

  • Evacuate the immediate area.

  • PPE: Wear Nitrile gloves (double gloved), lab coat, and safety goggles.[2]

  • Absorb: Use an inert absorbent (Vermiculite or Sand).[1] Do not use paper towels or sawdust (combustibles + nitro compounds = fire risk).[1]

  • Clean: Scoop into a hazardous waste bag. Wipe area with soap and water; collect wipes as hazardous waste.[1]

Exposure:

  • Skin: Wash with soap and water for 15 minutes.[1][7] Nitro compounds absorb transdermally; monitor for signs of cyanosis (blue lips/fingernails).[1]

  • Eyes: Flush for 15 minutes.[1][7][8] Seek medical attention.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual.

  • American Chemical Society (ACS). (2023).[1] Chemical Safety in the Laboratory - Peroxide Formers.

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Nitroisochroman
Reactant of Route 2
Reactant of Route 2
7-Nitroisochroman

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.